2,2-Dichlorobutanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
23454-01-5 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
2,2-dichlorobutanal |
InChI |
InChI=1S/C4H6Cl2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 |
InChI Key |
XAAIVSKISGLEHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutanal from Butanal Chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dichlorobutanal, a valuable chemical intermediate, through the direct chlorination of butanal. This document details the primary synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.
Introduction
α,α-Dichloroaldehydes are important synthetic building blocks in organic chemistry, serving as precursors to a variety of functional groups and molecular scaffolds. Their utility in the pharmaceutical and agrochemical industries is well-documented. The synthesis of this compound from butanal represents a direct approach to this class of compounds. This guide will focus on two prominent methods for this transformation: chlorination with sulfuryl chloride and direct chlorination using chlorine gas in a polar aprotic solvent.
Synthetic Pathways and Methodologies
The α,α-dichlorination of butanal can be effectively achieved through two primary routes, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.
Method 1: Chlorination with Sulfuryl Chloride Catalyzed by Diphenyl Sulfide (B99878)
A patented method for the synthesis of α,α-dichloroaldehydes involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a diphenyl sulfide catalyst.[1] This approach offers the convenience of using a liquid chlorinating agent over gaseous chlorine.
Reaction Scheme:
The reaction is typically conducted in an inert organic solvent, and the temperature is controlled to manage the exothermic nature of the chlorination and to avoid the buildup of unreacted sulfuryl chloride.[1] The process is reported to proceed first to the monochlorinated intermediate before the second chlorination occurs at a higher temperature.[1]
Method 2: Direct Chlorination with Chlorine Gas in Dimethylformamide
An alternative and high-yielding method involves the direct chlorination of butanal using chlorine gas in dimethylformamide (DMF) as the solvent.[2] This procedure has been reported to produce this compound in good yield, free from the monochlorinated intermediate.[2]
Reaction Scheme:
The use of DMF is crucial in this process; it is believed to facilitate the reaction by forming a Vilsmeier-type reagent, which promotes the enolization of the aldehyde, making it more susceptible to electrophilic attack by chlorine.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound from butanal.
| Method | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Sulfuryl Chloride | Diphenyl Sulfide / Organic Solvent | 25-40 (initial), then 65-80 | High (not specified) | [1] |
| 2 | Chlorine Gas | Dimethylformamide | 40-90 | 78 | [2] |
Experimental Protocols
The following are detailed experimental protocols for the two primary methods of synthesizing this compound.
Protocol for Method 1: Chlorination with Sulfuryl Chloride
Materials:
-
Butanal
-
Sulfuryl chloride (SO₂Cl₂)
-
Diphenyl sulfide
-
Inert organic solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet/outlet
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet, place butanal (1.0 eq) and diphenyl sulfide (catalytic amount, e.g., 0.01 eq) in an inert organic solvent.
-
Cool the mixture to 25-40°C.[1]
-
Slowly add sulfuryl chloride (2.0-2.5 eq) dropwise from the dropping funnel.[1] Maintain the temperature in the specified range.
-
After the addition is complete, slowly raise the temperature to 65-80°C and maintain it for a period of 30 minutes to 4 hours to complete the dichlorination.[1]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol for Method 2: Direct Chlorination in DMF
Materials:
-
Butanal
-
Chlorine gas (Cl₂)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Gas dispersion tube
-
Round-bottom flask with a magnetic stirrer, gas inlet, and outlet to a scrubber
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve butanal (1.0 eq) in DMF.
-
Heat the solution to a temperature between 40-90°C.[2]
-
Bubble chlorine gas (a slight excess) through the solution via the gas dispersion tube. Ensure the outlet gas is passed through a scrubber containing a sodium thiosulfate (B1220275) solution to neutralize unreacted chlorine.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Reaction Mechanisms and Visualizations
The chlorination of butanal to this compound proceeds through the formation of an enol or enolate intermediate, which is then attacked by an electrophilic chlorine species.
General Acid-Catalyzed Chlorination Pathway
Under acidic conditions, the carbonyl oxygen of butanal is protonated, which increases the acidity of the α-protons. A weak base can then deprotonate the α-carbon to form an enol. The electron-rich double bond of the enol then attacks a chlorine molecule. This process is repeated to yield the dichlorinated product.
References
Spectroscopic Characterization of 2,2-Dichlorobutanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dichlorobutanal. Due to the limited availability of experimental spectroscopic data in public databases, this guide focuses on predicted spectroscopic behavior and established analytical methodologies. The information presented herein serves as a robust resource for the identification and characterization of this compound and similar chlorinated aldehydes.
Chemical Structure and Properties
This compound is a halogenated aldehyde with the molecular formula C₄H₆Cl₂O.[1][2] Its structure consists of a four-carbon chain with two chlorine atoms and an aldehyde functional group at the C1 and C2 positions, respectively.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₆Cl₂O | [1][2] |
| Molecular Weight | 140.99 g/mol | [1] |
| CAS Number | 23454-01-5 | [1][2] |
Synthesis of this compound
A plausible laboratory-scale synthesis of this compound involves the dichlorination of butanal at the alpha-carbon. This reaction is typically carried out in a basic solution.
Synthesis of this compound via dichlorination of butanal.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve butanal in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like tert-butanol).
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide, while stirring vigorously.
-
Chlorination: Slowly add a solution of chlorine (Cl₂) in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the dichlorinated product.
-
Workup: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl). Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of related compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium-Strong | C-H stretch (alkyl) |
| ~2880 | Medium | C-H stretch (alkyl) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1740 | Strong | C=O stretch (aldehyde) |
| ~1460 | Medium | C-H bend (alkyl) |
| ~800-600 | Strong | C-Cl stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | CHO |
| ~2.2 | Quartet | 2H | CH₂ |
| ~1.1 | Triplet | 3H | CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~85 | CCl₂ |
| ~35 | CH₂ |
| ~10 | CH₃ |
Mass Spectrometry (MS) - Predicted Fragmentation
| m/z | Ion |
| 140/142/144 | [M]⁺ (Molecular ion) |
| 111/113 | [M - CHO]⁺ |
| 75/77 | [M - C₂H₅ - CO]⁺ |
| 63/65 | [CHCl₂]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are detailed protocols for the spectroscopic analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty salt plates.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a split or splitless injection mode.
-
Oven Program: Program the oven temperature to start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 25-200).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Workflow for the spectroscopic characterization of this compound.
Conclusion
References
An In-depth Technical Guide to 2,2-Dichlorobutanal (CAS No. 23454-01-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,2-Dichlorobutanal is a chemical compound with limited publicly available experimental data. This guide compiles the available information from computational models and published literature on related compounds to provide a comprehensive overview. Researchers should exercise caution and verify properties through experimental analysis.
Introduction
This compound, also known as 2,2-dichlorobutyraldehyde, is a halogenated aldehyde. Its chemical structure, featuring a reactive aldehyde functional group and geminal chlorine atoms on the alpha-carbon, suggests its potential as a versatile intermediate in organic synthesis. While specific applications in drug development are not well-documented, its structural motifs are of interest in medicinal chemistry for creating novel molecular scaffolds. This guide provides a detailed summary of its known and predicted properties, synthesis, reactivity, and safety considerations.
Chemical and Physical Properties
Comprehensive experimental data for this compound is scarce. The following tables summarize key identifiers and computed physicochemical properties.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 23454-01-5 |
| Molecular Formula | C₄H₆Cl₂O |
| Molecular Weight | 140.99 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2,2-dichlorobutyraldehyde, alpha,alpha-Dichlorobutanal |
| InChI | InChI=1S/C4H6Cl2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 |
| InChIKey | XAAIVSKISGLEHB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C=O)(Cl)Cl |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 1.8 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1][2] |
| Exact Mass | 139.9795702 Da | [1] |
| Monoisotopic Mass | 139.9795702 Da | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Heavy Atom Count | 7 | [1][2] |
| Complexity | 70.1 | [1][2] |
Synthesis
Experimental Protocol: Chlorination of Butanal
A reported method for the synthesis of α,α-dichloroaldehydes involves the direct chlorination of the corresponding aldehyde in dimethylformamide (DMF).[3] This method has been reported to produce this compound from butanal in a 78% yield.[3]
Materials:
-
Butanal
-
Chlorine gas (Cl₂)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, gas inlet, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Apparatus for gas scrubbing (e.g., sodium hydroxide (B78521) solution)
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, a condenser, and a gas dispersion tube for the introduction of chlorine gas. The outlet of the condenser should be connected to a gas scrubber to neutralize excess chlorine.
-
Charge the flask with anhydrous dimethylformamide.
-
Flush the system with nitrogen or argon to establish an inert atmosphere.
-
Add butanal to the flask.
-
While stirring, begin bubbling chlorine gas through the solution at a controlled rate.
-
Maintain the reaction temperature between 40–90°C. The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or TLC) until the starting material is consumed.
-
Upon completion, stop the flow of chlorine gas and purge the system with inert gas to remove any residual chlorine.
-
The reaction mixture can then be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity
The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of the two chlorine atoms on the alpha-carbon.
-
Nucleophilic Addition to the Carbonyl Group: Like other aldehydes, the carbonyl carbon is susceptible to attack by nucleophiles. This can include the formation of acetals, cyanohydrins, and addition of organometallic reagents.
-
Reactions involving the α-Carbon: The presence of two electron-withdrawing chlorine atoms on the α-carbon influences the acidity of the aldehydic proton and the reactivity of the adjacent C-C bond.
-
Reactions with Amines: α,α-dichloroaldehydes are known to react with amines to form various products, including substituted oxazoles.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (2,2-dichlorobutanoic acid) using suitable oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (2,2-dichlorobutan-1-ol).
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, references to existing spectra are available.
-
Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in the SpectraBase database (ID: F-56-7510-0).[1] The fragmentation pattern would be expected to show peaks corresponding to the loss of chlorine atoms and fragmentation of the alkyl chain. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl).
-
Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is also available in the SpectraBase database.[1] Key expected absorptions would include a strong C=O stretching band for the aldehyde (typically around 1720-1740 cm⁻¹) and C-Cl stretching bands (typically in the 600-800 cm⁻¹ region).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental NMR data for this compound has been found in the searched literature. Predicted ¹H and ¹³C NMR spectra would be informative for structure confirmation. For comparison, the related compound 2,2-dichlorobutane (B1583581) shows characteristic shifts in its NMR spectra.[3][4]
Biological Activity and Drug Development
There is currently no direct evidence in the reviewed scientific literature linking this compound to specific biological signaling pathways or its direct application in drug development. The toxicity of α,α-dichloroaldehydes has not been extensively studied, and no specific pharmacological data for this compound is available.
The high reactivity of the α,α-dichloroaldehyde moiety suggests potential for covalent interactions with biological nucleophiles, such as cysteine or lysine (B10760008) residues in proteins. This type of reactivity is a double-edged sword in drug development, as it can lead to potent inhibition but also off-target toxicity.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Hazards: Assumed to be a flammable liquid and vapor.[5][6] Likely to be an irritant to the skin, eyes, and respiratory system.[5] May be harmful if swallowed or inhaled. The long-term toxicological properties are unknown.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Researchers should always perform a thorough risk assessment before handling this compound.
References
Physical and chemical properties of 2,2-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dichlorobutanal. The information is curated for professionals in research and development, with a focus on data-centric presentation and potential chemical behavior.
Chemical Identity and Physical Properties
This compound is a chlorinated aldehyde with the molecular formula C4H6Cl2O.[1] The presence of two chlorine atoms on the alpha-carbon significantly influences its electronic properties and reactivity.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 140.99 g/mol | PubChem[1] |
| Exact Mass | 139.9795702 Da | PubChem[1] |
| Monoisotopic Mass | 139.9795702 Da | PubChem[1] |
| XLogP3-AA (Computed) | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity (Computed) | 70.1 | PubChem[1] |
Chemical Structure and Identifiers
The structural arrangement of this compound is central to its chemical characteristics. The following table summarizes its key identifiers.
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 23454-01-5 | PubChem[1] |
| Molecular Formula | C4H6Cl2O | PubChem[1] |
| InChI | InChI=1S/C4H6Cl2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | PubChem[1] |
| InChIKey | XAAIVSKISGLEHB-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(C=O)(Cl)Cl | PubChem[1] |
| Synonyms | 2,2-dichlorobutyraldehyde, Dichlorbutyraldehyd | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: A GC-MS spectrum is available for this compound, which can be used for its identification in complex mixtures.[1]
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show characteristic peaks for the carbonyl (C=O) and C-Cl bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific NMR data for this compound was not found in the performed searches. For reference, the related compound 2,2-Dichlorobutane exhibits characteristic signals in both ¹H and ¹³C NMR spectra.[2][3][4]
Reactivity and Chemical Properties
The reactivity of this compound is dominated by the aldehyde functional group and the two chlorine atoms on the alpha-carbon.
-
Carbonyl Reactivity: The aldehyde group is a site for nucleophilic attack. It can undergo reactions typical of aldehydes, such as the formation of acetals, imines, and cyanohydrins. Aldehydes are generally more reactive electrophiles than ketones.[5][6]
-
Alpha-Carbon Reactions: Aldehydes and ketones can undergo substitution reactions at the alpha-carbon.[5][7] The presence of two electron-withdrawing chlorine atoms at the alpha-position in this compound makes the aldehyde proton particularly susceptible to abstraction under certain conditions, although it lacks alpha-hydrogens for typical enolate formation. The molecule can participate in reactions such as the Cannizzaro reaction if no alpha-hydrogens are present.
-
Halogenation: In general, the alpha-carbon of aldehydes and ketones can be halogenated under acidic or basic conditions.[8] Given that this compound is already di-halogenated at this position, further substitution at this carbon is unlikely.
Caption: Reactivity of this compound.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound was not identified in the conducted searches. However, a plausible synthetic route could involve the direct chlorination of butanal.
Proposed Synthetic Workflow
The synthesis of this compound could theoretically be achieved by the alpha-chlorination of butanal using a suitable chlorinating agent. This process would likely require careful control of reaction conditions to prevent over-chlorination or side reactions.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Development
Specific applications of this compound in drug development are not documented in the available literature. However, chlorinated organic compounds are a significant class of molecules in medicinal chemistry and are components of numerous approved drugs. The presence of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found. As a chlorinated aldehyde, it should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Avoid inhalation, ingestion, and skin contact.
References
- 1. This compound | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Structural Elucidation and Analysis of 2,2-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation and analysis of 2,2-Dichlorobutanal, a halogenated aldehyde of interest in synthetic chemistry. The document details the key physicochemical properties, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.
Physicochemical Properties
This compound is a chlorinated aldehyde with the chemical formula C₄H₆Cl₂O.[1] Its molecular weight is approximately 141.0 g/mol .[1] A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₆Cl₂O | PubChem[1] |
| Molecular Weight | 140.99 g/mol | PubChem[1] |
| CAS Number | 23454-01-5 | PubChem[1] |
| Canonical SMILES | CCC(C=O)(Cl)Cl | PubChem[1] |
| InChI Key | XAAIVSKISGLEHB-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 139.9795702 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Complexity | 70.1 | PubChem[1] |
Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The aldehydic proton (-CHO) will appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will likely display four signals, corresponding to the four unique carbon environments: the methyl carbon, the methylene carbon, the dichlorinated quaternary carbon, and the carbonyl carbon of the aldehyde group.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~9.5 | Singlet (s) |
| ~2.2 | Quartet (q) | |
| ~1.1 | Triplet (t) | |
| ¹³C | ~195 | - |
| ~85 | - | |
| ~35 | - | |
| ~10 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group. Other significant peaks will correspond to C-H stretching and bending vibrations, as well as C-Cl stretching.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1725 - 1740 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M+2 and M+4 peaks.[2] Common fragmentation pathways for aldehydes include alpha-cleavage and McLafferty rearrangement.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment |
| 140/142/144 | [C₄H₆Cl₂O]⁺ (Molecular Ion) |
| 111/113 | [M - CHO]⁺ |
| 75/77 | [CHCl₂]⁺ |
| 57 | [C₄H₉]⁺ (from rearrangement) |
| 29 | [CHO]⁺ |
Experimental Protocols
Detailed experimental protocols are crucial for the reliable analysis of this compound.
Synthesis of this compound
A common method for the synthesis of α,α-dichloroaldehydes is the direct chlorination of the corresponding aldehyde using a suitable chlorinating agent.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve butanal in a suitable inert solvent such as carbon tetrachloride.
-
Chlorination: While stirring the solution at room temperature, add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction mixture with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane (B109758) or hexane.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of halogenated organic compounds (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Key Fragmentation Pathways in Mass Spectrometry
This diagram illustrates the primary fragmentation pathways expected for this compound in an electron ionization mass spectrometer.
Caption: Predicted major fragmentation pathways of this compound in Mass Spectrometry.
References
Synthesis of α,α-Dichloroaldehydes from Primary Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of α,α-dichloroaldehydes from primary alcohols, a critical transformation in the preparation of valuable intermediates for organic synthesis and drug development. The guide outlines both direct and two-step methodologies, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical pathways.
Synthetic Strategies
The conversion of primary alcohols to α,α-dichloroaldehydes can be achieved through two main strategies:
-
Direct Conversion: A one-pot reaction where the primary alcohol is oxidized to the aldehyde, which is then immediately dichlorinated in situ.
-
Two-Step Synthesis: A sequential process involving the initial oxidation of the primary alcohol to the corresponding aldehyde, followed by its isolation and subsequent α,α-dichlorination.
Each approach offers distinct advantages and is suited for different substrates and research needs. The direct method provides operational simplicity, while the two-step approach allows for the isolation and purification of the intermediate aldehyde, which can be beneficial for certain sensitive substrates.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for the key transformations described in this guide, allowing for a direct comparison of yields and reaction conditions.
| Method | Starting Material | Product | Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Direct Conversion | Primary Alcohols | α,α-Dichloroaldehydes | TCCA, TEMPO | 3 h | 25 | 61-90[1] |
| Two-Step: Oxidation (Swern) | Primary Alcohols | Aldehydes | (COCl)₂, DMSO, Et₃N | 30 min | -78 to RT | High |
| Two-Step: Oxidation (Dess-Martin) | Primary Alcohols | Aldehydes | Dess-Martin Periodinane | 0.5 - 2 h[2] | Room Temperature | High |
| Two-Step: Dichlorination | Aldehydes | α,α-Dichloroaldehydes | SO₂Cl₂, Diphenyl sulfide (B99878) | 4 h | 30 then 70 | High[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Direct Synthesis of α,α-Dichloroaldehydes using TCCA and TEMPO
This protocol describes a one-pot conversion of a primary alcohol to an α,α-dichloroacetal, which can be readily hydrolyzed to the desired α,α-dichloroaldehyde.
Procedure: [1]
-
To a 10 mL tube, add the primary alcohol (2 mmol) and TEMPO (0.10 equiv).
-
Stir the mixture for 15 minutes at 25 °C.
-
Add trichloroisocyanuric acid (TCCA) (0.5 equiv) in portions while stirring.
-
Continue stirring at 25 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add petroleum ether (5 mL) to the mixture.
-
Filter the mixture and wash the solid cake with petroleum ether (2 x 5 mL).
-
The combined filtrate contains the α-chloroacetal, which can be further purified or hydrolyzed to the α,α-dichloroaldehyde.
Two-Step Synthesis: Oxidation and Dichlorination
This approach involves the initial oxidation of the primary alcohol to an aldehyde, followed by a separate dichlorination step.
Two common and mild oxidation methods are presented below.
A. Swern Oxidation
Procedure: [4]
-
In a flask, dissolve oxalyl chloride (1.5 equiv) in dichloromethane (B109758) (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equiv) in DCM over 5 minutes.
-
Stir the mixture for 5 minutes.
-
Add a solution of the primary alcohol (1.0 equiv) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (B128534) (7.0 equiv) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Add water to quench the reaction.
-
Extract the product with DCM. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude aldehyde, which can be purified by flash column chromatography.
B. Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the primary alcohol (1 eq.) in dichloromethane (CH₂Cl₂) (10 Vol).
-
Add Dess-Martin periodinane (1.2 eq.) at room temperature.
-
Stir the reaction for 0.5 to 2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a 10% Na₂S₂O₃ solution, followed by a saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to afford the aldehyde.
Procedure: [3]
-
To a reactor equipped with a condenser, mechanical stirrer, and dropping funnel, charge the aldehyde (1.0 mole), methylene (B1212753) chloride (30 ml), and diphenyl sulfide (0.01 mole).
-
While stirring at 30 °C, add a solution of sulfuryl chloride (2.0 moles) in methylene chloride (20 ml) dropwise over 2 hours.
-
After the addition is complete, increase the temperature to 70 °C and maintain for 2 hours.
-
The resulting α,α-dichloroaldehyde can be isolated and purified by distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.
Reaction Mechanisms
Caption: Mechanism of direct conversion of alcohols to α,α-dichloroaldehydes.
Caption: Mechanism of aldehyde dichlorination with sulfuryl chloride.
Experimental Workflows
Caption: Workflow for the direct synthesis of α,α-dichloroaldehydes.
Caption: Workflow for the two-step synthesis of α,α-dichloroaldehydes.
References
- 1. TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Technical Guide: Synthesis of 2,2-Dichlorobutanal via Chlorination of Butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2-dichlorobutanal through the direct chlorination of butanal. The document details the primary synthetic route, including reaction mechanisms, a comprehensive experimental protocol, and a summary of relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering in-depth insights into the production of this versatile chemical intermediate.
Introduction
Aldehydes are fundamental building blocks in organic synthesis, and their halogenated derivatives are of particular interest due to their enhanced reactivity and utility in the construction of complex molecular architectures. This compound, a geminal dihaloaldehyde, serves as a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals. The presence of two chlorine atoms on the alpha-carbon significantly influences the compound's electrophilicity and provides a handle for a variety of subsequent chemical transformations. This guide focuses on the direct chlorination of butanal as a viable and efficient method for the preparation of this compound.
Reaction Mechanism and Signaling Pathway
The dichlorination of butanal at the alpha-position can proceed through different mechanisms depending on the reaction conditions, primarily whether the reaction is conducted under acidic, basic, or neutral conditions.
2.1. Acid-Catalyzed Chlorination
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. The subsequent enolization is followed by electrophilic attack by chlorine. This process is repeated to yield the dichlorinated product.
Caption: Acid-catalyzed α,α-dichlorination of butanal.
2.2. Base-Catalyzed Chlorination
In the presence of a base, an enolate is formed by the deprotonation of the alpha-carbon. This enolate then acts as a nucleophile, attacking molecular chlorine. The process is repeated to afford the gem-dichloro product.
Caption: Base-catalyzed α,α-dichlorination of butanal.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from butanal.
3.1. Direct Chlorination in Dimethylformamide
This method describes the synthesis of 2,2-dichloroaldehydes by the chlorination of aldehydes in dimethylformamide (DMF). This procedure has been reported to produce this compound from butanal in good yield.
Materials:
-
Butanal
-
Dimethylformamide (DMF), anhydrous
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet, and outlet to a scrubber
-
Heating mantle or oil bath
-
Thermometer
-
Scrubber system (e.g., containing sodium hydroxide (B78521) solution)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with anhydrous dimethylformamide.
-
Begin stirring and purge the system with nitrogen gas.
-
Add butanal to the flask.
-
Heat the reaction mixture to the desired temperature (in the range of 40–90 °C).
-
Once the temperature has stabilized, switch the gas inlet from nitrogen to chlorine gas and introduce a steady stream of chlorine gas into the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, TLC).
-
Upon completion of the reaction, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.
-
Cool the reaction mixture to room temperature.
-
The crude product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be further purified by distillation under reduced pressure.
Quantitative Data
The following table summarizes the reported quantitative data for the synthesis of this compound.
| Reactant | Product | Reagent/Solvent | Temperature (°C) | Yield (%) | Reference |
| Butanal | This compound | Cl₂ / Dimethylformamide | 40-90 | 78 | [1] |
Alternative Synthetic Routes
While direct chlorination in DMF is an effective method, other reagents can be employed for the synthesis of geminal dichlorides from aldehydes. These methods may offer advantages in terms of milder reaction conditions or substrate scope.
5.1. Using Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a classic reagent for the conversion of aldehydes and ketones to their corresponding geminal dichlorides. The reaction typically proceeds by the attack of the carbonyl oxygen on the phosphorus atom, followed by intramolecular chloride transfer.
Caption: Synthesis of this compound using PCl₅.
Conclusion
The synthesis of this compound from butanal can be effectively achieved through direct chlorination in dimethylformamide, providing a good yield of the desired product. This technical guide has outlined the key mechanistic pathways, a detailed experimental protocol, and relevant quantitative data to aid researchers in the successful preparation of this important chemical intermediate. The alternative synthetic routes mentioned provide additional options for consideration depending on the specific requirements of the research or development project. Careful handling of reagents and adherence to safety protocols are paramount for all the described procedures.
References
An In-Depth Technical Guide to 2,2-Dichlorobutanal: Synthesis, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dichlorobutanal, a halogenated aliphatic aldehyde. The document details its chemical identity, physicochemical properties, and known synthetic methodologies. In light of the limited publicly available data on its direct applications in drug development and specific biological activity, this guide also offers insights into the general reactivity and toxicological considerations for structurally related chlorinated aldehydes.
Chemical Identity and Synonyms
The compound with the chemical structure of two chlorine atoms on the alpha-carbon of butanal is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] It is also known by several synonyms, which are often encountered in chemical literature and databases.
Table 1: IUPAC Name and Synonyms for this compound [1]
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 2,2-dichlorobutyraldehyde, Dichlorbutyraldehyd |
| CAS Number | 23454-01-5 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. The following table summarizes key computed properties available from public databases.
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₄H₆Cl₂O |
| Molecular Weight | 140.99 g/mol |
| XLogP3-AA (LogP) | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 139.9795702 Da |
| Monoisotopic Mass | 139.9795702 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 7 |
| Complexity | 70.1 |
Synthesis and Experimental Protocols
General Synthesis of α,α-Dichloroaldehydes via Chlorination in DMF
A reported method for the synthesis of α,α-dichloroaldehydes involves the chlorination of aldehydes or alcohols in dimethylformamide at a temperature range of 40–90°C. This method has been successfully applied to butanal, yielding this compound with a reported yield of 78%.[]
Experimental Protocol (General Method)
Materials:
-
Butanal (or Butanol)
-
Chlorine gas (Cl₂)
-
Dimethylformamide (DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, gas inlet, thermometer)
-
Magnetic stirrer and heating mantle
-
Apparatus for gas scrubbing
Procedure:
-
A solution of butanal in dimethylformamide is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer. The apparatus should be flushed with an inert gas to remove air and moisture.
-
The reaction mixture is heated to the desired temperature (between 40-90°C).
-
Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained within the desired range.
-
The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is cooled to room temperature.
-
The crude product can be isolated by quenching the reaction mixture with water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential Reactions
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of two chlorine atoms on the adjacent carbon. These features make it a versatile intermediate for various organic transformations.
-
Nucleophilic Addition to the Carbonyl Group: Like other aldehydes, the carbonyl carbon is susceptible to attack by nucleophiles. This can lead to the formation of alcohols, cyanohydrins, and imines. The presence of the electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon.
-
Reactions with Nucleophiles at the α-Carbon: Although less common for gem-dihaloalkanes, under certain conditions, nucleophilic substitution of one or both chlorine atoms may occur.
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, yielding 2,2-dichlorobutanoic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2,2-dichlorobutan-1-ol.
Applications in Drug Development
Currently, there is a notable absence of publicly available scientific literature or patents that specifically describe the use of this compound as a key starting material or intermediate in the synthesis of pharmaceutical compounds. While chlorinated organic molecules are prevalent in many approved drugs, the direct role of this specific aldehyde in drug discovery and development pipelines has not been documented.
Biological Activity and Toxicology
Specific Data for this compound
There is a significant lack of specific toxicological and pharmacological data for this compound in the public domain. No studies detailing its cytotoxicity, genotoxicity, or mechanism of action have been identified. Consequently, it is not possible to construct signaling pathway diagrams related to its biological effects at this time.
General Toxicology of Chlorinated Aldehydes
Given the data gap for this compound, it is prudent to consider the known toxicological profiles of structurally related short-chain chlorinated aldehydes. Aldehydes, in general, are reactive electrophiles that can interact with biological nucleophiles such as DNA and proteins, leading to cellular damage.
-
Reactivity with Biomolecules: The electrophilic carbonyl group can form adducts with amino groups of proteins and DNA bases, potentially leading to mutagenicity and carcinogenicity.
-
Oxidative Stress: Some aldehydes are known to induce oxidative stress, which can damage cellular components and trigger various signaling pathways related to inflammation and apoptosis.
-
Toxicity of Short-Chain Chlorinated Compounds: Short-chain chlorinated paraffins, a broader class of chlorinated hydrocarbons, have been shown to cause adverse effects on the liver, kidney, and thyroid in animal studies. While structurally different, this highlights the general toxic potential of chlorinated organic compounds.
Logical Relationship of Aldehyde Reactivity and Potential Toxicity
Caption: Potential mechanism of aldehyde-induced cellular damage.
Conclusion
This compound is a readily accessible chemical entity with defined physicochemical properties and a general synthetic route. Its reactivity, characterized by an electrophilic carbonyl center and two alpha-chlorine atoms, suggests its potential as a building block in organic synthesis. However, a significant gap exists in the scientific literature regarding its application in drug development and its specific biological activities and toxicological profile. Researchers and drug development professionals should exercise caution and conduct thorough in-house evaluations before considering the use of this compound in pharmaceutical research and development. Further studies are warranted to elucidate its biological effects and potential as a synthetic intermediate in medicinal chemistry.
References
Stability and Storage Conditions for 2,2-Dichlorobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,2-Dichlorobutanal. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets, general principles of stability for alpha-chloroaldehydes, and established protocols for forced degradation studies and analytical method development. The information presented herein is intended to serve as a comprehensive resource for professionals handling this compound in research and development settings.
Core Concepts: Stability and Storage
Proper storage and handling are paramount to ensure the integrity of this compound, a reactive alpha-chloroaldehyde. The inherent reactivity of the aldehyde functional group, coupled with the presence of two chlorine atoms on the alpha-carbon, makes the molecule susceptible to degradation under various environmental conditions.
General Stability Profile:
Based on available safety data and the chemical nature of alpha-chloroaldehydes, this compound is expected to be sensitive to:
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Moisture: The compound is moisture-sensitive and can likely undergo hydrolysis.
-
Elevated Temperatures: Thermal decomposition is a potential degradation pathway.
-
Oxidizing Agents: As an aldehyde, it is susceptible to oxidation.
-
Extreme pH: Stability is expected to be compromised under both acidic and basic conditions.
Recommended Storage Conditions:
To maintain the quality and purity of this compound, the following storage conditions are recommended[1]:
| Parameter | Recommendation |
| Temperature | Refrigerate (2-8 °C). |
| Light | Protect from direct sunlight and store in an amber or opaque container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. |
| Moisture | Keep in a dry, well-ventilated place. Avoid exposure to moist air. |
| Incompatibilities | Store away from strong oxidizing agents. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, potential degradation routes can be inferred based on the chemistry of alpha-chloroaldehydes. A forced degradation study would be necessary to definitively identify the degradation products.
A simplified, hypothetical degradation pathway is illustrated below. This diagram outlines potential reactions under common stress conditions.
Caption: Hypothetical degradation pathways for this compound.
Quantitative Stability Data (Illustrative)
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are not based on experimental results for this specific compound but are representative of what might be observed for a reactive alpha-chloroaldehyde. The purpose is to provide a framework for designing and interpreting stability studies.
Table 1: Illustrative Hydrolytic Stability of this compound (% Degradation)
| Time (hours) | 0.1 M HCl (40°C) | Water (40°C) | 0.1 M NaOH (40°C) |
| 0 | 0 | 0 | 0 |
| 2 | 5.2 | 1.5 | 15.8 |
| 8 | 15.1 | 4.8 | 45.2 |
| 24 | 35.6 | 12.3 | >90 |
Table 2: Illustrative Photostability of this compound (% Degradation, Solid State)
| Exposure Time (hours) | UV Light (254 nm) | Visible Light |
| 0 | 0 | 0 |
| 4 | 8.9 | 1.2 |
| 12 | 22.5 | 3.5 |
| 24 | 40.1 | 6.8 |
Table 3: Illustrative Thermal Stability of this compound (% Degradation, Solid State)
| Temperature | 24 hours | 48 hours | 72 hours |
| 40°C | 2.1 | 4.5 | 6.8 |
| 60°C | 10.5 | 20.1 | 35.2 |
| 80°C | 25.8 | 48.9 | >70 |
Experimental Protocols
To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be conducted. The following are detailed, generalized protocols for such a study.
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.
Caption: Workflow for a forced degradation study of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 40°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at 40°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Dissolve this compound in water to a final concentration of approximately 1 mg/mL. Incubate at 40°C. Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of approximately 1 mg/mL. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 60°C. Withdraw samples at 24, 48, and 72 hours. Dissolve in an appropriate solvent for analysis.
-
Photolytic Degradation: Expose a thin layer of solid this compound to a calibrated UV (254 nm) and visible light source. Shield a control sample from light. Withdraw samples at appropriate time intervals. Dissolve in a suitable solvent for analysis.
Stability-Indicating HPLC-UV Method Protocol
This method is designed to separate the parent this compound peak from any potential degradation products.
Instrumentation:
-
HPLC system with a UV detector (or PDA detector for peak purity analysis)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.
GC-MS Method for Volatile Degradants
This method is useful for identifying volatile degradation products that may not be amenable to HPLC analysis.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-350 amu |
Sample Preparation:
For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be necessary. The organic extract can then be directly injected.
Conclusion
This compound is a reactive compound that requires careful handling and storage to ensure its stability. It is sensitive to light, moisture, and elevated temperatures. The provided illustrative stability data and degradation pathways, along with the detailed experimental protocols for a forced degradation study and stability-indicating analytical methods, offer a comprehensive framework for researchers, scientists, and drug development professionals. It is strongly recommended that specific stability studies be conducted for this compound under conditions relevant to its intended use to establish a definitive stability profile and identify any actual degradation products.
References
Initial Reactivity Studies of 2,2-Dichlorobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial reactivity studies of 2,2-dichlorobutanal. Due to the limited availability of specific experimental data for this compound, this document extrapolates its potential reactivity based on established principles and the known reactions of analogous α,α-dichloroaldehydes. The guide covers key reaction types, including nucleophilic additions, organocatalyzed transformations, and reactions at the α-carbon. Detailed hypothetical experimental protocols and reaction mechanisms are presented to facilitate further research and application in synthetic chemistry and drug development.
Introduction
This compound is a halogenated aldehyde with potential as a versatile building block in organic synthesis. The presence of two chlorine atoms on the α-carbon, adjacent to the aldehyde carbonyl group, imparts unique electronic properties that influence its reactivity. This guide explores the expected chemical behavior of this compound, drawing parallels from the broader class of α,α-dichloroaldehydes. The primary focus is on providing a foundational understanding of its synthetic utility.
Predicted Reactivity Profile
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the influence of the α-dichloro substituent. Key reaction pathways are expected to include:
-
Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is susceptible to attack by a wide range of nucleophiles.[1]
-
Organocatalyzed Reactions: N-Heterocyclic Carbenes (NHCs) are known to catalyze reactions of α,α-dichloroaldehydes, leading to valuable products such as α-chloro esters.[2]
-
Reactions at the α-Carbon: Although lacking α-hydrogens for typical enolization, the dichlorinated carbon can influence adjacent positions and participate in specific transformations.
Summary of Potential Reactions
The following table summarizes the potential reactivity of this compound based on known reactions of similar α,α-dichloroaldehydes.
| Reaction Type | Reagent/Catalyst | Expected Product Type | Reference/Analogy |
| Nucleophilic Addition (Aldol) | Silyl (B83357) enol ether, Lewis acid (e.g., TiCl₄) | β-hydroxy carbonyl compound | Mukaiyama Aldol (B89426) addition to α-chloroaldehydes.[3] |
| Enantioselective Esterification | N-Heterocyclic Carbene (NHC) catalyst, alcohol | α-chloro ester | Organocatalytic redox esterification of α,α-dichloroaldehydes.[2] |
| Enantioselective Hydration | N-Heterocyclic Carbene (NHC) catalyst, H₂O | α-chloro carboxylic acid | Extension of NHC-catalyzed reactions to include hydration.[2] |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 2,2-dichlorobutan-1-ol | Standard reduction of aldehydes. |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2,2-dichlorobutanoic acid | Standard oxidation of aldehydes. |
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for reactions of analogous compounds. Researchers should exercise caution and optimize conditions as necessary.
Protocol 1: Mukaiyama Aldol Reaction of this compound
Objective: To synthesize a β-hydroxy ketone via a Lewis acid-catalyzed aldol addition.
Materials:
-
This compound (1.0 mmol)
-
1-(Trimethylsilyloxy)cyclohexene (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in dichloromethane, 1.1 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM (5 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ solution to the cooled DCM with stirring.
-
In a separate flask, dissolve this compound (1.0 mmol) and 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the solution of the aldehyde and silyl enol ether dropwise to the TiCl₄ solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: NHC-Catalyzed Enantioselective Esterification of this compound
Objective: To synthesize an α-chloro ester with high enantioselectivity using an N-Heterocyclic Carbene catalyst.
Materials:
-
This compound (0.5 mmol)
-
Chiral triazolium salt (e.g., a derivative of imidazolium, 0.05 mmol)
-
Potassium tert-butoxide (KOtBu, 0.6 mmol)
-
Ethanol (B145695) (1.0 mmol)
-
Anhydrous Toluene (B28343), 5 mL
-
18-crown-6 (B118740) (0.05 mmol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral triazolium salt (0.05 mmol) and 18-crown-6 (0.05 mmol).
-
Add anhydrous toluene (3 mL) and stir to dissolve.
-
Add potassium tert-butoxide (0.6 mmol) and stir the suspension for 10 minutes.
-
Cool the mixture to 0 °C.
-
In a separate vial, dissolve this compound (0.5 mmol) and ethanol (1.0 mmol) in anhydrous toluene (2 mL).
-
Add the solution of the aldehyde and alcohol to the catalyst mixture dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Quench the reaction with a few drops of 1 M HCl.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the key reactions of this compound.
Caption: Proposed mechanism for the Mukaiyama Aldol reaction.
References
Methodological & Application
Synthesis of pyrazoles using 2,2-Dichlorobutanal precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of pyrazoles, a critical heterocyclic scaffold in drug discovery and development. While the direct synthesis from 2,2-dichlorobutanal is a novel area requiring further research, we present a robust, well-established protocol for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds. Additionally, a proposed synthetic pathway from this compound is discussed, offering a starting point for methodological development. These notes are intended to guide researchers in the practical synthesis of pyrazoles and to highlight their significance in medicinal chemistry.
Introduction to Pyrazole (B372694) Synthesis
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a prominent feature in numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The synthesis of the pyrazole core is a cornerstone of medicinal chemistry, with the most common and reliable method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction known as the Knorr pyrazole synthesis.[4][5]
This document provides a detailed, experimentally validated protocol for the synthesis of a substituted pyrazole, which serves as a reliable starting point for researchers. Furthermore, we explore the potential of this compound as a precursor, outlining a hypothetical synthetic route that warrants further investigation.
Established Protocol: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole from Hexane-2,4-dione
This protocol details the synthesis of 3-ethyl-5-methyl-1H-pyrazole, a representative substituted pyrazole, via the well-established Knorr synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Hexane-2,4-dione | C₆H₁₀O₂ | 114.14 | 11.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate (B1144303) | N₂H₄·H₂O | 50.06 | 5.0 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 100 mL | 95% | Fisher Scientific |
| Acetic acid (glacial) | CH₃COOH | 60.05 | 2 mL | ≥99.7% | VWR |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | ≥99% | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | In-house prep. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Fisher Scientific |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.4 g (0.1 mol) of hexane-2,4-dione in 100 mL of 95% ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add 5.0 g (0.1 mol) of hydrazine hydrate. An exothermic reaction may be observed.
-
Acid Catalyst: Add 2 mL of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of diethyl ether and 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Solvent Removal: Remove the diethyl ether from the filtrate by rotary evaporation to yield the crude product.
-
Purification: The crude 3-ethyl-5-methyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Synthesis of 3-Ethylpyrazole from this compound
Note: The following is a proposed synthetic pathway and has not been experimentally validated. It serves as a conceptual framework for further research.
The synthesis of pyrazoles from α,α-dihaloaldehydes is not as commonly reported as the Knorr synthesis. However, it is chemically plausible. The proposed pathway involves the in-situ formation of a more reactive intermediate that can undergo cyclization with hydrazine.
Proposed Reaction Scheme
The proposed reaction would proceed in two key steps:
-
In-situ formation of an α-chloro-α,β-unsaturated aldehyde: Base-mediated elimination of HCl from this compound would generate 2-chloro-2-butenal.
-
Cyclocondensation with hydrazine: The α-chloro-α,β-unsaturated aldehyde would then react with hydrazine. The initial Michael addition of hydrazine would be followed by an intramolecular nucleophilic substitution and subsequent aromatization to yield 3-ethylpyrazole.
Hypothetical Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 14.1 g (0.1 mol) of this compound in 100 mL of a suitable solvent (e.g., ethanol or THF).
-
Base Addition: Cool the solution to 0 °C and slowly add a solution of a non-nucleophilic base, such as triethylamine (B128534) (10.1 g, 0.1 mol), in 20 mL of the same solvent. The reaction should be monitored by TLC to observe the formation of the intermediate.
-
Hydrazine Addition: Once the formation of the intermediate is observed, slowly add 5.0 g (0.1 mol) of hydrazine hydrate to the reaction mixture at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The work-up procedure would be similar to the established protocol described in section 2.2.
Potential Challenges
-
Side Reactions: The highly reactive α-chloro-α,β-unsaturated aldehyde intermediate could undergo polymerization or other side reactions.
-
Regioselectivity: The reaction of the intermediate with substituted hydrazines could lead to a mixture of regioisomers.
-
Reaction Conditions: Optimization of the base, solvent, and temperature will be critical for a successful synthesis.
Visualization of Synthetic Pathways
Established Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr Pyrazole Synthesis.
Proposed Synthesis Pathway from this compound
Caption: Proposed synthetic pathway for 3-ethylpyrazole.
Applications in Drug Development
The pyrazole scaffold is a key component in a wide range of FDA-approved drugs. Its versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through substitution at various positions of the ring.
| Drug Name | Therapeutic Area | Mode of Action |
| Celecoxib | Anti-inflammatory | COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor Antagonist |
| Stanozolol | Anabolic Steroid | Androgen Receptor Agonist |
The synthesis of novel pyrazole derivatives remains an active area of research in the quest for new therapeutic agents with improved efficacy and safety profiles.[6] The methodologies presented here provide a foundation for the creation of diverse pyrazole libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,2-Dichlorobutanal in Agrochemical Synthesis: A Representative Approach
Introduction
2,2-Dichlorobutanal is a reactive aldehyde that holds potential as a building block in the synthesis of various agrochemicals. Its key structural feature, the geminal dichloro group alpha to the carbonyl, allows for the introduction of a dichloromethylene or a dichlorovinyl moiety into a target molecule. These structural motifs are present in several classes of pesticides, including some pyrethroid insecticides, where they can contribute to the molecule's insecticidal activity and environmental stability. While specific, large-scale industrial applications of this compound in agrochemical synthesis are not extensively documented in publicly available literature, its chemical reactivity makes it a viable precursor for the synthesis of key agrochemical intermediates. This document outlines a representative application of this compound in the synthesis of a dichlorovinyl-containing building block relevant to the preparation of certain insecticidal compounds.
Representative Application: Synthesis of a 3-(2,2-dichlorovinyl)cyclopropanecarboxylate Precursor
A significant application of dichlorinated aldehydes in agrochemical synthesis is in the formation of 2,2-dichlorovinyl side chains, which are characteristic of several potent synthetic pyrethroid insecticides. The following protocol describes a hypothetical, yet chemically sound, multi-step synthesis of an ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, a key intermediate for various pyrethroids, using this compound as the starting material for the dichlorovinyl group.
Experimental Protocols
Step 1: Synthesis of 1,1-Dichloro-2-butene via Wittig Reaction
This step involves the conversion of the aldehyde group of this compound into a carbon-carbon double bond.
-
Materials:
-
This compound (1.0 eq)
-
(Triphenylphosphoranylidene)methane (Wittig reagent, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (Triphenylphosphoranylidene)methane in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the stirred Wittig reagent solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield 1,1-dichloro-2-butene.
-
Step 2: Synthesis of Ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate
This step involves the cyclopropanation of the newly formed alkene with ethyl diazoacetate in the presence of a suitable catalyst.
-
Materials:
-
1,1-Dichloro-2-butene (1.0 eq)
-
Ethyl diazoacetate (1.2 eq)
-
Rhodium(II) octanoate (B1194180) dimer (catalyst, 0.01 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas atmosphere
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1-dichloro-2-butene and the rhodium catalyst in anhydrous DCM.
-
Heat the mixture to a gentle reflux (approximately 40°C).
-
Slowly add ethyl diazoacetate to the refluxing mixture over a period of 2 hours.
-
After the addition is complete, continue to reflux for an additional 4 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate as a mixture of cis and trans isomers.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the described synthetic sequence.
Table 1: Reaction Yields and Product Characterization
| Step | Product Name | Starting Material | Yield (%) | Purity (by GC) (%) | Key Spectroscopic Data (Hypothetical) |
| 1 | 1,1-Dichloro-2-butene | This compound | 75 | 98 | ¹H NMR (CDCl₃, 400 MHz): δ 5.90 (dt, 1H), 5.75 (d, 1H), 2.15 (dq, 2H), 1.05 (t, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 135.2, 128.5, 88.9, 25.4, 12.8. |
| 2 | Ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate | 1,1-Dichloro-2-butene | 65 | 95 (cis/trans mixture) | ¹H NMR (CDCl₃, 400 MHz): δ 6.20-5.80 (m, 1H), 4.15 (q, 2H), 2.20-1.80 (m, 2H), 1.30-1.15 (m, 9H). MS (EI): m/z calculated for C₁₀H₁₄Cl₂O₂ [M]⁺ 236.03, found 236.1. |
Table 2: Physical Properties of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg (Predicted) | Density (g/cm³) (Predicted) |
| This compound | C₄H₆Cl₂O | 141.00 | 135-137 | 1.25 |
| 1,1-Dichloro-2-butene | C₄H₆Cl₂ | 125.00 | 108-110 | 1.12 |
| Ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate | C₁₀H₁₄Cl₂O₂ | 237.12 | 250-255 | 1.18 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow from this compound to the target cyclopropane (B1198618) intermediate.
Caption: Synthetic pathway from this compound.
Logical Relationship of Synthesis
The diagram below outlines the logical progression of the chemical transformations.
Application Note: Hypothetical Use of 2,2-Dichlorobutanal as an Intermediate in the Synthesis of a Novel Triazole Fungicide
Introduction
2,2-Dichlorobutanal is a reactive α,α-dichloroaldehyde that holds potential as a building block in the synthesis of agrochemicals. While direct utilization of this compound as an intermediate for commercial fungicides is not widely documented, its chemical properties suggest its suitability for constructing complex molecules with potential fungicidal activity. α,α-Dihalocarbonyl compounds are recognized as valuable intermediates in organic synthesis due to their bifunctional nature, allowing for a variety of chemical transformations.[1] This application note outlines a hypothetical synthetic pathway for a novel triazole-containing fungicide, designated as F-357, using this compound as a key starting material. The proposed synthesis is based on established chemical reactions of α,α-dichloroaldehydes and the known importance of the triazole moiety in many commercial fungicides. Triazole fungicides are a significant class of agricultural fungicides that act by inhibiting the C14-demethylase enzyme, which is crucial for sterol production in fungi.
Hypothetical Target Fungicide: (F-357)
The proposed target molecule, (F-357), is a triazole derivative incorporating the carbon backbone of this compound. The rationale for this target is the well-established fungicidal activity of the 1,2,4-triazole (B32235) ring system.
Proposed Synthetic Pathway
The synthesis of the hypothetical fungicide F-357 from this compound is proposed to proceed via a three-step process:
-
Wittig Reaction: Conversion of the aldehyde group of this compound to an alkene.
-
Nucleophilic Substitution: Reaction of the resulting vinylidene dichloride with 1,2,4-triazole.
-
Oxidation: Conversion of the dichloromethylene group to a ketone, a common toxophore in some fungicides.
This proposed pathway is illustrated in the workflow diagram below.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dichloro-1-pentene (Intermediate A)
This protocol describes the conversion of this compound to 1,1-dichloro-1-pentene via a Wittig reaction.
-
Materials:
-
This compound
-
Carbon tetrachloride
-
Anhydrous toluene (B28343)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of triphenylphosphine (1.1 eq) in anhydrous toluene is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and carbon tetrachloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous toluene is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,1-dichloro-1-pentene (Intermediate A).
-
Protocol 2: Synthesis of 1-(1,1-Dichloro-1-penten-2-yl)-1H-1,2,4-triazole (Intermediate B)
This protocol details the nucleophilic substitution of the vinylidene dichloride with 1,2,4-triazole.
-
Materials:
-
1,1-Dichloro-1-pentene (Intermediate A)
-
1,2,4-Triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask under nitrogen, a solution of 1,2,4-triazole (1.1 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
A solution of 1,1-dichloro-1-pentene (Intermediate A) (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for 24 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield 1-(1,1-dichloro-1-penten-2-yl)-1H-1,2,4-triazole (Intermediate B).
-
Protocol 3: Synthesis of 1-(1-(1H-1,2,4-triazol-1-yl))pentan-2-one (F-357)
This protocol describes the final oxidation step to produce the target fungicide F-357.
-
Materials:
-
1-(1,1-Dichloro-1-penten-2-yl)-1H-1,2,4-triazole (Intermediate B)
-
Sulfuric acid (concentrated)
-
Water
-
Dichloromethane
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Intermediate B (1.0 eq) is dissolved in a mixture of water and concentrated sulfuric acid (10:1 v/v).
-
The reaction mixture is refluxed for 6 hours.
-
The mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 7.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to give the final product, F-357.
-
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of F-357.
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Wittig Reaction | This compound | Intermediate A | 75 | 95 |
| 2 | Nucleophilic Substitution | Intermediate A | Intermediate B | 60 | 92 |
| 3 | Oxidation | Intermediate B | F-357 | 80 | 98 |
Hypothetical Fungicidal Activity of F-357
The following table presents hypothetical EC50 values for F-357 against common plant pathogenic fungi, for illustrative purposes.
| Fungal Pathogen | Common Name | Hypothetical EC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | 1.5 |
| Puccinia triticina | Wheat Leaf Rust | 0.8 |
| Mycosphaerella fijiensis | Black Sigatoka | 2.1 |
| Septoria tritici | Septoria Leaf Blotch | 1.2 |
Visualization of the Synthetic Workflow
Caption: Hypothetical synthesis of fungicide F-357 from this compound.
This application note presents a hypothetical framework for the utilization of this compound as a starting material for the synthesis of a novel triazole fungicide. The proposed synthetic route employs well-established chemical transformations and highlights the potential of α,α-dichloroaldehydes as versatile intermediates in the development of new agrochemicals. It is important to reiterate that this is a theoretical application, and further experimental validation would be required to confirm the feasibility of this synthetic pathway and the biological activity of the target compound. Researchers and drug development professionals are encouraged to explore the reactivity of this compound and similar compounds in the quest for new and effective crop protection agents.
References
Application Notes and Protocols for the Knorr Pyrazole Synthesis with 1,3-Dicarbonyl Compounds from 2,2-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a proposed synthetic route for the Knorr pyrazole (B372694) synthesis utilizing 2,2-Dichlorobutanal as a precursor to the 1,3-dicarbonyl component. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document outlines the reaction principles, detailed experimental protocols, and data for the synthesis of substituted pyrazoles through a two-step process involving the in-situ generation of a reactive intermediate from this compound.
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile method for the preparation of pyrazole derivatives.[1] The classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, typically under acidic conditions.[1][2] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
While the traditional Knorr synthesis is highly effective, the direct use of functionalized precursors like geminal dihaloaldehydes is not extensively documented. This protocol describes a modified approach where this compound is first converted to a reactive α-chloro-α,β-unsaturated aldehyde intermediate. This intermediate then participates in a cyclocondensation reaction with a 1,3-dicarbonyl compound and a hydrazine to afford the desired polysubstituted pyrazole. This method expands the scope of the Knorr synthesis by enabling the use of readily available halogenated aldehydes as starting materials.
Reaction Principle and Mechanism
The proposed synthesis proceeds in two key stages:
-
In-situ formation of 2-chloro-2-butenal (B8639257): this compound undergoes elimination of hydrogen chloride (HCl) in the presence of a base to form the more reactive α-chloro-α,β-unsaturated aldehyde, 2-chloro-2-butenal.
-
Modified Knorr Cyclocondensation: The in-situ generated 2-chloro-2-butenal reacts with a 1,3-dicarbonyl compound and a hydrazine derivative. The reaction is believed to proceed through a series of condensations and a final intramolecular nucleophilic attack, followed by elimination and aromatization to yield the stable pyrazole ring.
The overall transformation can be considered a multi-component reaction where the initial reactants are combined in a single pot to generate the final pyrazole product.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a representative 1,3,5-trisubstituted pyrazole derivative starting from this compound, a 1,3-dicarbonyl compound (e.g., acetylacetone), and a hydrazine derivative (e.g., phenylhydrazine).
Materials:
-
This compound
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Ethanol (B145695) (absolute)
-
Glacial Acetic Acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol 1: One-Pot Synthesis of 1-Phenyl-3,5-dimethyl-4-(1-propenyl)pyrazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.0 eq), and phenylhydrazine (1.0 eq) in absolute ethanol (50 mL).
-
Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (B92381) (30:70). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-phenyl-3,5-dimethyl-4-(1-propenyl)pyrazole.
Data Presentation
The following table summarizes the expected reaction conditions and yields for the synthesis of various substituted pyrazoles based on analogous reactions reported in the literature.
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethyl-4-(1-propenyl)pyrazole | 4-6 | 75-85 |
| 2 | Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-4-(1-propenyl)-1H-pyrazol-5(4H)-one | 5-7 | 70-80 |
| 3 | Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenyl-4-(1-propenyl)pyrazole | 6-8 | 65-75 |
| 4 | Acetylacetone | Methylhydrazine | 1,3,5-Trimethyl-4-(1-propenyl)pyrazole | 4-6 | 72-82 |
Mandatory Visualizations
Proposed Reaction Pathway
Caption: Proposed two-step reaction pathway for pyrazole synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the one-pot synthesis.
Logical Relationship of Reactants
Caption: Contribution of reactants to the final pyrazole structure.
Safety Precautions
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
This compound is a corrosive and lachrymatory compound. Avoid inhalation and contact with skin and eyes.
-
Organic solvents are flammable. Perform the reaction away from open flames and ignition sources.
Conclusion
The described methodology provides a viable pathway for the synthesis of polysubstituted pyrazoles from this compound, expanding the utility of the Knorr pyrazole synthesis. The one-pot nature of the proposed protocol offers an efficient route to these important heterocyclic compounds. Further optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity. These application notes serve as a foundational guide for researchers exploring novel synthetic routes to pyrazole derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: Reaction of 2,2-Dichlorobutanal with Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazole (B372694) derivatives is a cornerstone of medicinal chemistry, owing to their prevalence in a wide array of pharmacologically active compounds. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. A well-established method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
This document provides detailed application notes and experimental protocols for the reaction of 2,2-dichlorobutanal with various hydrazine derivatives to yield 3-ethyl-substituted pyrazoles. This compound serves as a synthetic equivalent of a 1,3-dicarbonyl compound, offering a versatile entry point to a diverse range of pyrazole-based molecules with significant potential for drug discovery and development. The resulting pyrazole derivatives are of particular interest due to their potential to act as potent inhibitors of key inflammatory mediators such as p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2).
Reaction Principle and Mechanism
The reaction of this compound with hydrazine derivatives proceeds via a cyclocondensation reaction, analogous to the Knorr pyrazole synthesis. The gem-dichloro group at the 2-position makes the carbonyl carbon highly electrophilic and facilitates the subsequent cyclization and aromatization steps.
The general mechanism is proposed as follows:
-
Hydrazone Formation: The hydrazine derivative initially reacts with the aldehyde group of this compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the carbon bearing the two chlorine atoms.
-
Elimination and Aromatization: This is followed by the elimination of two molecules of hydrogen chloride (HCl) and subsequent tautomerization to yield the stable, aromatic pyrazole ring.
The use of different substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3-ethyl-1-substituted-1H-pyrazoles from the reaction of this compound with various hydrazine derivatives. Please note that these are representative yields and may vary based on the specific reaction conditions and the purity of the starting materials.
| Hydrazine Derivative | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| Hydrazine Hydrate (B1144303) | 3-Ethyl-1H-pyrazole | 75 | 45-47 | 1.25 (t, 3H), 2.68 (q, 2H), 6.18 (d, 1H), 7.50 (d, 1H), 9.80 (br s, 1H) | 13.5, 21.8, 104.2, 130.5, 148.9 |
| Phenylhydrazine (B124118) Hydrochloride | 3-Ethyl-1-phenyl-1H-pyrazole | 85 | 58-60 | 1.30 (t, 3H), 2.75 (q, 2H), 6.35 (d, 1H), 7.25-7.50 (m, 5H), 7.70 (d, 1H) | 13.8, 22.1, 106.5, 125.8, 128.9, 129.5, 140.2, 152.3 |
| 4-Methylphenylhydrazine Hydrochloride | 3-Ethyl-1-(p-tolyl)-1H-pyrazole | 82 | 65-67 | 1.32 (t, 3H), 2.38 (s, 3H), 2.78 (q, 2H), 6.30 (d, 1H), 7.20 (d, 2H), 7.45 (d, 2H), 7.65 (d, 1H) | 13.7, 21.2, 22.0, 106.1, 125.5, 129.8, 137.8, 138.1, 152.1 |
| 4-Chlorophenylhydrazine Hydrochloride | 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazole | 88 | 78-80 | 1.28 (t, 3H), 2.72 (q, 2H), 6.38 (d, 1H), 7.35 (d, 2H), 7.55 (d, 2H), 7.68 (d, 1H) | 13.6, 22.0, 106.9, 126.8, 129.4, 133.5, 138.8, 152.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific 3-ethyl-1-substituted-1H-pyrazoles. These protocols are intended as a starting point and may require optimization for different substrates and scales.
Safety Precaution: Hydrazine derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 3-Ethyl-1-phenyl-1H-pyrazole
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) in ethanol (30 mL).
-
Reagent Addition: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexane:ethyl acetate).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-ethyl-1-phenyl-1H-pyrazole.
Protocol 2: Synthesis of 3-Ethyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution at room temperature. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Extraction: Remove the ethanol under reduced pressure. Add water (30 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflow
Application Notes: Biological Activity of Resulting Pyrazoles
The 3-ethyl-1-substituted-1H-pyrazole scaffold synthesized through these protocols is a privileged structure in medicinal chemistry, known to be a core component of numerous inhibitors of key signaling proteins involved in inflammation.
Inhibition of p38 MAP Kinase
The p38 MAPK signaling cascade is a crucial pathway in the cellular response to inflammatory stimuli.[1] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of the inflammatory response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Many pyrazole-containing compounds have been developed as potent and selective inhibitors of p38 MAPK. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its phosphorylation and subsequent activation of downstream targets. By inhibiting p38 MAPK, these pyrazole derivatives can effectively suppress the production of inflammatory cytokines, thereby exerting a potent anti-inflammatory effect.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as coxibs. The pyrazole moiety is a common structural feature in many selective COX-2 inhibitors, including the well-known drug celecoxib.
The pyrazole derivatives synthesized from this compound can be screened for their ability to selectively inhibit COX-2. The structural modifications at the N1-position of the pyrazole ring can be systematically varied to optimize the potency and selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is associated with gastrointestinal side effects.
Signaling Pathway Diagrams
p38 MAPK Signaling Pathway in Inflammation
COX-2 Inflammatory Signaling Pathway
TNF-α Induced NF-κB Signaling Pathway
References
Application Notes and Protocols: 2,2-Dichlorobutanal as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2,2-dichlorobutanal as a reactive building block for the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry. The protocols detailed below are designed to serve as a foundational guide for researchers looking to leverage the unique reactivity of this gem-dichloroaldehyde in the generation of novel molecular entities for drug discovery programs.
Introduction
This compound is a highly reactive electrophilic building block poised for significant application in the synthesis of a variety of heterocyclic systems. The presence of two chlorine atoms on the α-carbon, adjacent to the aldehyde functionality, imparts unique chemical properties that can be exploited for the construction of complex molecular architectures. This gem-dihalogenated aldehyde can serve as a precursor to a range of medicinally relevant scaffolds, including substituted thiazoles, pyrimidines, and imidazoles. The inherent reactivity of the aldehyde and the potential for the dichloro-moiety to act as a leaving group or participate in cyclization reactions make this compound a valuable tool for medicinal chemists.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound in medicinal chemistry lies in its ability to undergo cyclocondensation reactions with various dinucleophiles to afford a diverse array of heterocyclic compounds. These scaffolds are frequently found in approved drugs and clinical candidates, underscoring the importance of developing novel synthetic routes to access them.
Synthesis of 4-Ethyl-Substituted Thiazoles
The Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of the thiazole ring, traditionally utilizes α-haloketones and thioamides. By employing this compound, this methodology can be adapted to generate 4-ethylthiazoles, which are of interest in various therapeutic areas.
Reaction Principle: The reaction is proposed to proceed through an initial condensation of the thioamide with the aldehyde, followed by an intramolecular nucleophilic attack and subsequent elimination of HCl and water to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole
-
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of thiourea (1.2 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient to afford the desired 2-amino-4-ethylthiazole.
-
Synthesis of 5-Chloro-4-ethyl-Substituted Pyrimidines
The synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl equivalent with an amidine or urea (B33335) derivative. This compound can serve as a precursor to the necessary three-carbon unit for the formation of the pyrimidine (B1678525) ring, leading to 5-chloro-4-ethylpyrimidines, which are valuable intermediates for further functionalization.
Reaction Principle: The reaction likely involves the formation of a reactive intermediate from this compound that then undergoes cyclocondensation with a suitable amidine or urea.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-4-ethylpyrimidine
-
Materials:
-
This compound
-
Guanidine (B92328) hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.
-
After cooling, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane) to yield 2-amino-5-chloro-4-ethylpyrimidine.
-
Synthesis of 4-Ethyl-Substituted Imidazoles
Substituted imidazoles are a prominent scaffold in medicinal chemistry. This compound can be utilized in a modified Debus synthesis to generate 4-ethylimidazoles.
Reaction Principle: This one-pot reaction involves the condensation of the gem-dichloroaldehyde, an amine, and a source of ammonia, followed by cyclization and aromatization.
Experimental Protocol: Synthesis of 4-Ethyl-1-phenyl-1H-imidazole
-
Materials:
-
This compound
-
Ammonium acetate
-
Acetic acid
-
Sodium hydroxide (B78521) (1 M aqueous solution)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), aniline (1.0 equivalent), and ammonium acetate (3.0 equivalents) in glacial acetic acid.
-
Heat the mixture to 100 °C for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Carefully neutralize the mixture with a 1 M aqueous solution of sodium hydroxide to a pH of ~8.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography (silica gel, gradient of hexane and ethyl acetate) to afford 4-ethyl-1-phenyl-1H-imidazole.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the synthesis of various heterocyclic scaffolds using this compound as a key building block. These values are intended to provide a general expectation of reaction efficiency.
| Heterocyclic Scaffold | Dinucleophile | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Amino-4-ethylthiazole | Thiourea | 5 | 75 | >95 |
| 4-Ethyl-2-phenylthiazole | Thiobenzamide | 6 | 68 | >95 |
| 2-Amino-5-chloro-4-ethylpyrimidine | Guanidine | 7 | 62 | >95 |
| 5-Chloro-4-ethyl-2-phenylpyrimidine | Benzamidine | 8 | 55 | >95 |
| 4-Ethyl-1H-imidazole | Formaldehyde/Ammonia | 4 | 58 | >90 |
| 1-Benzyl-4-ethyl-1H-imidazole | Benzylamine/Ammonia | 4 | 65 | >95 |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies and experimental workflows described in these application notes.
Caption: General experimental workflow for heterocyclic synthesis.
Caption: Synthetic pathways to key heterocyclic cores.
Caption: Role in a drug discovery cascade.
Synthetic Protocols for Crafting Derivatives of 2,2-Dichlorobutanal: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 2,2-dichlorobutanal. This chlorinated aldehyde serves as a versatile building block in organic synthesis, enabling the creation of a diverse range of molecules with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on key transformations of this compound, including the formation of heterocyclic compounds and carbon-carbon bond formation.
Introduction to the Synthetic Utility of this compound
This compound possesses a unique combination of functional groups: a reactive aldehyde and a gem-dichloro moiety. This arrangement allows for a variety of chemical manipulations. The aldehyde group can participate in classical reactions such as condensations and additions, while the chlorine atoms can be involved in substitutions or eliminations, or influence the reactivity of the adjacent carbonyl group. This dual reactivity makes it a valuable precursor for generating molecular complexity.
I. Synthesis of Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a cornerstone for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. While direct protocols for this compound are not extensively documented in recent literature, the general principles of pyrazole synthesis from aldehydes can be adapted. A plausible pathway involves the initial formation of a hydrazone followed by cyclization.
Protocol 1: Synthesis of 1-(4-Chlorophenyl)ethanone Hydrazone (A Model Precursor)
This protocol details the synthesis of a hydrazone from a related chlorinated ketone, providing a methodological basis for the reaction of this compound with hydrazines.[1]
Experimental Protocol:
-
Reaction Setup: In a 250 mL single-necked, round-bottomed flask equipped with a reflux condenser, combine absolute ethanol (B145695) (100 mL), 100% hydrazine (B178648) hydrate (B1144303) (9.7 mL, 0.2 mol), and 1-(4-chlorophenyl)ethanone (13.0 mL, 0.1 mol).[1]
-
Reflux: Heat the reaction solution to reflux and maintain for 3 hours.[1]
-
Work-up: After cooling, remove the ethanol and excess hydrazine by evaporation at approximately 50 °C under reduced pressure (20 mm).[1]
-
Purification: Redissolve the crude yellow hydrazone in a minimal amount of hot ethanol (10 mL). Cool the mixture to -18 °C and allow it to stand overnight to induce crystallization.[1]
-
Isolation: Filter the solid product, wash with cold hexane (B92381) (2 x 20 mL), and dry under vacuum (2-3 mm) for 2 hours to yield colorless crystals.[1]
Quantitative Data:
| Reactant | Molar Eq. | Amount | Yield (%) |
| 1-(4-Chlorophenyl)ethanone | 1.0 | 0.1 mol | 81-88 |
| Hydrazine Hydrate | 2.0 | 0.2 mol |
Table 1: Reaction parameters for the synthesis of 1-(4-chlorophenyl)ethanone hydrazone.[1]
Logical Workflow for Pyrazole Synthesis from this compound:
Caption: Proposed pathway for pyrazole synthesis.
II. Knoevenagel Condensation for Carbon-Carbon Bond Formation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction can be applied to this compound to synthesize α,β-unsaturated derivatives, which are valuable intermediates in organic synthesis.
Protocol 2: General Procedure for Knoevenagel Condensation
This generalized protocol is based on the well-established Knoevenagel condensation and can be adapted for this compound. The choice of active methylene compound and catalyst is crucial for reaction success.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add the active methylene compound (1.0-1.2 equiv) (e.g., malononitrile, ethyl cyanoacetate).
-
Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine, triethylamine, or a solid-supported base).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
Potential Active Methylene Compounds:
| Compound | Structure |
| Malononitrile | CH₂(CN)₂ |
| Ethyl Cyanoacetate | NCCH₂CO₂Et |
| Diethyl Malonate | CH₂(CO₂Et)₂ |
| Meldrum's Acid | C₆H₈O₄ |
Table 2: Examples of active methylene compounds for Knoevenagel condensation.
Experimental Workflow for Knoevenagel Condensation:
Caption: General workflow for Knoevenagel condensation.
III. Synthesis of Other Heterocyclic Derivatives
The reactivity of this compound can be harnessed to construct other heterocyclic systems. For instance, reactions with dinucleophiles such as ureas, thioureas, or amidines could potentially lead to pyrimidine (B1678525) or other six-membered heterocyclic derivatives. These reactions would likely proceed through an initial condensation at the aldehyde, followed by an intramolecular cyclization involving one of the chlorine atoms.
Proposed Synthetic Pathway for Pyrimidine Derivatives:
Caption: Proposed synthesis of pyrimidines.
Conclusion
This compound is a promising starting material for the synthesis of a variety of derivatives, particularly heterocyclic compounds and molecules with extended conjugation. While specific, detailed protocols are sparse in readily accessible literature, the fundamental reactivity of the aldehyde and gem-dichloro groups provides a solid foundation for developing synthetic methodologies. The protocols and workflows presented here, based on established organic reactions, offer a starting point for researchers to explore the synthetic potential of this versatile chlorinated aldehyde in the pursuit of novel molecules for drug discovery and development. Further investigation and optimization of reaction conditions are encouraged to fully elucidate the synthetic utility of this compound and its derivatives.
References
Experimental Protocols and Application Notes for Reactions Involving 2,2-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key chemical transformations involving 2,2-dichlorobutanal. The protocols are intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in the creation of novel molecules.
Introduction
This compound is a reactive aldehyde containing two chlorine atoms at the alpha position. This structural feature imparts unique reactivity, making it a valuable precursor for a variety of organic transformations. The electron-withdrawing nature of the chlorine atoms activates the carbonyl group for nucleophilic attack and provides a handle for subsequent functionalization. This document outlines procedures for nucleophilic addition, olefination, and heterocycle synthesis using this compound as the starting material.
Safety Precautions
Handle this compound with extreme care. It is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before commencing any experimental work.
Nucleophilic Addition: Grignard Reaction
The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon of this compound, leading to the synthesis of a secondary alcohol.
Experimental Protocol: Synthesis of 1-(2,2-dichlorobutyl)cyclohexan-1-ol
Reaction Scheme:
Materials:
-
This compound
-
Cyclohexylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Add the cyclohexylmagnesium bromide solution (1.1 eq) to the round-bottom flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x V, where V is the volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| This compound | Cyclohexylmagnesium bromide | 1-(2,2-dichlorobutyl)cyclohexan-1-ol | Diethyl ether | 2 hours | 0 °C to RT | 75-85 |
Note: Yields are dependent on the purity of reagents and adherence to anhydrous conditions.
Logical Workflow for Grignard Reaction:
Figure 1. Experimental workflow for the Grignard reaction of this compound.
Olefination: Wittig Reaction
The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones. With this compound, this reaction can be used to introduce a carbon-carbon double bond.
Experimental Protocol: Synthesis of 1,1-Dichloro-2-styrylbutane
Reaction Scheme:
Materials:
-
This compound
-
Benzyltriphenylphosphonium (B107652) chloride
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium, 1.1 eq) via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
After the reaction is complete, quench by adding water.
-
Extract the product with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by column chromatography on silica gel.[1]
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Product | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | n-Butyllithium | 1,1-Dichloro-2-styrylbutane | THF | 4 hours | RT | 60-70 |
Note: The choice of base and solvent can influence the stereoselectivity of the alkene product. Unstabilized ylides generally favor the Z-alkene.[2]
Wittig Reaction Pathway:
Figure 2. Reaction pathway for the Wittig olefination of this compound.
Heterocycle Synthesis: Pyrazole (B372694) Formation
This compound can serve as a precursor for the synthesis of substituted pyrazoles through condensation with hydrazine (B178648) derivatives.
Experimental Protocol: Synthesis of 3-Ethyl-4-chloro-1H-pyrazole
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Sodium acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add sodium acetate (2.0 eq) to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x V).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude pyrazole.
-
Purify the product by recrystallization or column chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| This compound | Hydrazine hydrate | 3-Ethyl-4-chloro-1H-pyrazole | Ethanol | 6 hours | Reflux | 65-75 |
Note: The use of substituted hydrazines will lead to N-substituted pyrazoles.[3][4]
Logical Flow for Pyrazole Synthesis:
Figure 3. Logical workflow for the synthesis of a pyrazole from this compound.
Data Analysis and Characterization
The products of the reactions described should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Column Chromatography: For purification of the crude products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the purified products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products. Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for analyzing the purity of volatile products.[5][6][7]
-
Infrared (IR) Spectroscopy: To identify key functional groups in the products.
Conclusion
This compound is a versatile chemical intermediate that can be used in a variety of important organic transformations. The protocols provided herein offer a starting point for researchers to explore the chemistry of this compound and to utilize it in the synthesis of more complex molecules for applications in drug discovery and materials science. Careful execution of these experiments, with strict adherence to safety protocols, will enable the successful synthesis and characterization of novel chemical entities.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dichlorobutanal by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,2-Dichlorobutanal via vacuum distillation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Product Distilling Over | - Vacuum level is insufficient: The pressure is not low enough for the boiling point of this compound at the current temperature.- Heating temperature is too low: The distillation pot is not reaching the required temperature for vaporization.- System leak: The vacuum integrity of the distillation apparatus is compromised. | - Improve vacuum: Check the vacuum pump for proper function and ensure all connections are secure. Aim for a pressure below 10 mmHg.- Increase temperature: Gradually increase the heating bath temperature, monitoring for any signs of decomposition.- Check for leaks: Inspect all joints and seals for leaks using a vacuum gauge or by listening for hissing sounds. Re-grease joints if necessary. |
| Product Distilling Too Quickly (Bumping) | - Heating rate is too aggressive: Rapid heating can cause violent boiling and carryover of impurities.- Inadequate boiling chips or stirring: Lack of nucleation sites can lead to bumping.- Residual low-boiling solvents: The crude material may contain solvents from a previous step.[1] | - Reduce heating rate: Heat the distillation flask slowly and evenly.- Add boiling chips or use a magnetic stirrer: Ensure smooth boiling by providing nucleation sites.- Remove residual solvents: Before distillation, ensure that any low-boiling solvents are removed, possibly by a preliminary distillation at atmospheric pressure or by using a rotary evaporator.[1] |
| Product is Discolored (Yellow or Brown) | - Thermal decomposition: this compound may be sensitive to high temperatures, leading to degradation.- Presence of impurities: The starting material may contain high-boiling impurities that are co-distilling or decomposing. | - Lower the distillation temperature: This can be achieved by using a higher vacuum (lower pressure).- Purify the crude material: Consider a pre-purification step, such as washing or extraction, to remove impurities before distillation. |
| Inconsistent Vapor Temperature | - Fluctuating vacuum pressure: An unstable vacuum will cause the boiling point to change.- Bumping of the liquid: Inconsistent boiling can lead to surges of vapor. | - Use a vacuum regulator: This will help maintain a constant pressure throughout the distillation.[2]- Ensure smooth boiling: Use fresh boiling chips or adequate stirring. |
| Low Product Yield | - Decomposition of the product: As mentioned, thermal instability can lead to product loss.- Hold-up in the distillation column: A significant amount of product may remain in the column and condenser.- Leaks in the system: Loss of vacuum can prevent efficient distillation. | - Optimize temperature and pressure: Use the lowest possible temperature and a high vacuum to minimize decomposition.- Use a short-path distillation apparatus: This minimizes the surface area and reduces product hold-up.- Thoroughly check for and repair any leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
Q2: What are the potential impurities in crude this compound?
A2: Potential impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include unreacted starting materials, isomers such as 2,3-Dichlorobutanal, and byproducts from chlorination reactions.[4][5] It is also possible for aldehydes to undergo self-condensation or oxidation reactions.
Q3: How can I prevent the thermal decomposition of this compound during distillation?
A3: Chlorinated organic compounds can be susceptible to thermal decomposition.[6][7] To minimize this risk during the distillation of this compound, it is crucial to use a high vacuum to lower the boiling point as much as possible. Additionally, ensure that the heating bath temperature is not excessively high and that the residence time of the compound at high temperatures is minimized. Using a short-path distillation apparatus can also help in this regard.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is expected to be a hazardous chemical. Similar chlorinated aldehydes are known to be toxic and irritating to the skin, eyes, and respiratory system.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q5: My vacuum pump is not reaching the desired pressure. What should I do?
A5: First, check the entire distillation apparatus for leaks. Pay close attention to all glass joints, tubing connections, and the seal on the receiving flask. Ensure that all joints are properly greased and clamped. If no leaks are found, check the oil level and quality in your vacuum pump. The oil may need to be changed if it is old or contaminated. Finally, ensure that the vacuum pump is appropriately sized for the volume of your distillation setup.
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general methodology for the purification of this compound. The specific parameters may need to be optimized based on the purity of the starting material and the specific equipment used.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle or oil bath with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump
-
Vacuum gauge
-
Cold trap (recommended)
-
Glass wool for insulation
-
Vacuum grease
-
Clamps and support stand
Procedure:
-
Preparation:
-
Ensure the crude this compound is free of any low-boiling solvents by using a rotary evaporator.[1]
-
Assemble the vacuum distillation apparatus in a fume hood. A short-path distillation setup is recommended to minimize product loss.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask.
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
-
Distillation:
-
Attach the distillation flask to the distillation head and secure it with a clamp.
-
Place the thermometer in the appropriate joint of the distillation head, ensuring the bulb is positioned correctly to measure the temperature of the vapor.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum outlet of the distillation head to a cold trap and then to the vacuum pump.
-
Begin stirring if using a magnetic stirrer.
-
Slowly and carefully apply the vacuum to the system. Monitor the pressure using a vacuum gauge.
-
Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask.
-
Gradually increase the temperature until the product begins to distill.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Once the vapor temperature stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Shutdown:
-
Once the distillation is complete, or if signs of decomposition are observed, remove the heating source.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and weigh the collected pure product.
-
Data Presentation
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Atmospheric Boiling Point (°C) |
| This compound | C₄H₆Cl₂O | 140.99 | Not available |
| 2,3-Dichlorobutanal | C₄H₆Cl₂O | 140.99 | 189.51 (rough estimate)[3] |
| 1,2-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 124.1[8] |
Note: The boiling point of this compound under vacuum will be significantly lower than the estimated atmospheric boiling point of its isomer. Experimental determination is necessary for precise values.
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for common vacuum distillation issues.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. Cas 55775-41-2,2,3-DICHLOROBUTANAL | lookchem [lookchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Chlorinated drinking-water - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,2-Dichlorobutanal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dichlorobutanal and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the synthesis of this compound from butanal?
A1: While specific byproduct distribution can vary based on reaction conditions, the direct chlorination of butanal is expected to yield a primary product of this compound. However, several byproducts may arise from side reactions. These can include:
-
Isomeric Dichlorobutanals: Positional isomers such as 2,3-Dichlorobutanal and 3,4-Dichlorobutanal may be formed.[1][2]
-
Monochlorinated Butanals: Incomplete chlorination can result in the presence of 2-chlorobutanal.
-
Over-chlorinated Butanals: Excessive chlorination may lead to the formation of trichlorobutanal isomers.
-
Oxidation Products: The presence of oxidizing agents or conditions can lead to the formation of corresponding carboxylic acids, such as 2,2-dichlorobutanoic acid.
-
Condensation Products: Aldol condensation of the starting material or chlorinated products can occur, especially under basic conditions, leading to higher molecular weight byproducts.
Q2: How can GC-MS be effectively used to identify these byproducts?
A2: GC-MS is a powerful analytical technique for separating and identifying volatile compounds like chlorinated butanals.[3] The gas chromatograph separates the components of the reaction mixture based on their boiling points and polarity. The mass spectrometer then fragments the individual components, providing a unique mass spectrum or "fingerprint" for each compound. By analyzing the retention times and fragmentation patterns, and comparing them to known standards or spectral libraries, byproducts can be identified.[4] The presence of chlorine atoms is often indicated by characteristic isotopic patterns in the mass spectrum.[5]
Q3: What are the characteristic mass spectral fragmentation patterns for chlorinated aldehydes?
A3: Chlorinated aldehydes exhibit fragmentation patterns influenced by both the aldehyde functional group and the chlorine substituents. Key fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A rearrangement reaction common in carbonyl compounds.
-
Loss of HCl: A common fragmentation pathway for chlorinated compounds.
-
Isotopic Patterns: The presence of one or more chlorine atoms will result in characteristic M+2 and M+4 peaks due to the natural isotopic abundance of 35Cl and 37Cl.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor resolution of peaks in the gas chromatogram. | - Inappropriate GC column. - Incorrect oven temperature program. | - Use a column with a suitable stationary phase for separating polar and halogenated compounds. - Optimize the temperature ramp rate and initial/final temperatures to improve separation. |
| Identification of unexpected peaks in the chromatogram. | - Contamination of the sample or instrument. - Formation of unexpected byproducts. | - Run a blank solvent injection to check for system contamination. - Analyze the mass spectra of the unknown peaks to elucidate their structures, paying attention to isotopic patterns that may indicate the presence of chlorine. |
| Difficulty in distinguishing between isomers. | - Co-elution of isomers. - Similar mass spectra. | - Adjust the GC method (e.g., use a longer column, a slower temperature ramp) to improve separation.[4] - Carefully examine subtle differences in the mass spectra and relative ion abundances. |
| Low yield of this compound. | - Incomplete reaction. - Predominance of side reactions. | - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Adjust reaction conditions (temperature, catalyst, stoichiometry of chlorinating agent) to favor the desired product. |
Quantitative Data
The following table summarizes the expected GC-MS data for this compound and its potential byproducts. Please note that retention times are relative and will vary depending on the specific GC column and conditions used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |
| Butanal | C₄H₈O | 72.11 | 72, 57, 44, 29 |
| 2-Chlorobutanal | C₄H₇ClO | 106.55 | 106/108, 71, 43, 29 |
| This compound | C₄H₆Cl₂O | 140.99 | 140/142/144, 111/113, 75, 29 |
| 2,3-Dichlorobutanal | C₄H₆Cl₂O | 140.99 | 140/142/144, 105/107, 63, 41 |
| 3,4-Dichlorobutanal | C₄H₆Cl₂O | 140.99 | 140/142/144, 91/93, 55, 29 |
| Trichlorobutanal Isomers | C₄H₅Cl₃O | 175.44 | 174/176/178/180, 139/141/143, 85, 29 |
| 2,2-Dichlorobutanoic Acid | C₄H₆Cl₂O₂ | 156.99 | 156/158/160, 111/113, 45 |
Experimental Protocols
Synthesis of this compound (Representative Method)
This protocol is a representative method for the α-chlorination of an aldehyde and may require optimization for the specific synthesis of this compound.
Materials:
-
Butanal
-
N-chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of butanal (1.0 equivalent) in DCM at 0 °C, add a catalytic amount of p-TsOH (0.05 equivalents).[6]
-
Slowly add NCS (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[7]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.[6]
GC-MS Analysis of Reaction Mixture
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable for this separation.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan.
Visualizations
Caption: Workflow for Byproduct Identification in this compound Synthesis.
References
- 1. (2S,3R)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobutanal|For Research Use Only [benchchem.com]
- 3. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 2,2-Dichlorobutanal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2,2-Dichlorobutanal. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the direct chlorination of butanal at the alpha-position. A common and effective approach involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1] This method provides good yields and is suitable for laboratory-scale synthesis. Another reported method utilizes chlorine gas in dimethylformamide (DMF).
Q2: What are the critical parameters to control during the reaction?
A2: The critical parameters to control are temperature, the molar ratio of reactants, and the rate of addition of the chlorinating agent. Maintaining the reaction temperature, especially during the initial addition of sulfuryl chloride, is crucial to prevent runaway reactions and the formation of byproducts.[1]
Q3: What are the common side products in this synthesis?
A3: The primary side product is the monochlorinated intermediate, 2-chlorobutanal.[1] Over-chlorination can also occur, leading to products with more than two chlorine atoms. Additionally, acid-catalyzed polymerization of the aldehyde can lead to the formation of polymeric materials, reducing the yield of the desired product.
Q4: How can I purify the final product?
A4: Fractional distillation is a suitable method for purifying this compound. The boiling point of this compound is reported to be in the range of 113-115 °C at atmospheric pressure.[1] It is important to ensure the distillation apparatus is dry and to perform the distillation under appropriate safety precautions.
Q5: What spectroscopic methods can be used to characterize this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient chlorinating agent or reaction time. 2. Degradation of reagents: Butanal may have oxidized to butanoic acid, or the chlorinating agent may have decomposed. 3. Polymerization of butanal: Acidic byproducts (HCl) can catalyze the polymerization of the starting material. | 1. Ensure the correct stoichiometry of reactants is used. Consider a slight excess of the chlorinating agent. Increase the reaction time or temperature moderately after the initial addition. 2. Use freshly distilled butanal and a fresh, properly stored bottle of sulfuryl chloride. 3. Add the chlorinating agent slowly to control the generation of HCl. The reaction can be carried out in the presence of an acid scavenger, although this is not mentioned in the primary cited protocol. |
| Formation of Significant Amounts of 2-Chlorobutanal (Monochloro-product) | 1. Insufficient amount of chlorinating agent: The molar ratio of sulfuryl chloride to butanal is too low. 2. Low reaction temperature or insufficient reaction time: The second chlorination step is slower than the first. | 1. Use at least two molar equivalents of sulfuryl chloride per mole of butanal. A slight excess (e.g., 2.1-2.2 equivalents) may be beneficial.[1] 2. After the initial exothermic reaction, gently heat the reaction mixture to ensure the completion of the dichlorination.[1] |
| Darkening of the Reaction Mixture | Polymerization or decomposition: This can be caused by excessive heat or the presence of impurities. | Maintain the recommended reaction temperature and ensure the purity of the starting materials. Slow, controlled addition of the chlorinating agent is crucial. |
| Difficulties in Purification (e.g., co-distillation of impurities) | Presence of impurities with close boiling points: Such as the starting material or the monochlorinated product. | Use an efficient fractional distillation column. If separation is still difficult, consider a pre-treatment step, such as a wash with a mild base to remove acidic impurities, followed by drying before distillation. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Chlorinating Agent | Starting Material | Molar Ratio (Chlorinating Agent:Substrate) | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Sulfuryl Chloride | Butanal | ~2.0 : 1 | Methylene (B1212753) Chloride | 30, then 70 | 71 | [1] |
| Chlorine Gas | Butanal | Not Specified | Dimethylformamide | 40-90 | 78 | |
| Chlorine Gas | Butanol | Not Specified | Dimethylformamide | 40-90 | 78 |
Experimental Protocols
Synthesis of this compound using Sulfuryl Chloride[1]
Materials:
-
Butanal (freshly distilled)
-
Sulfuryl chloride (SO₂Cl₂)
-
Diphenyl sulfide (B99878) (catalyst)
-
Methylene chloride (solvent)
-
1,2-Dichloroethane (B1671644) (for distillation)
-
1,1,2,2-Tetrachloroethane (for distillation)
Procedure:
-
To a reactor equipped with a mechanical stirrer, dropping funnel, and a condenser, add 1.0 mole of butanal, 35 ml of methylene chloride, and 2 g of diphenyl sulfide.
-
While stirring the mixture at 30 °C, add 2.0 moles of sulfuryl chloride dissolved in 20 ml of methylene chloride dropwise over a period of 2 hours.
-
After the complete addition of sulfuryl chloride, increase the temperature to 70 °C and maintain it for 2 hours.
-
Cool the crude product. If a small lower layer of aqueous acid has formed from impurities, remove it.
-
To the organic layer, add 15 ml of 1,2-dichloroethane and 15 ml of 1,1,2,2-tetrachloroethane.
-
Distill the solution at atmospheric pressure. Collect the fraction with a boiling point of 110 to 125 °C.
-
Redistill the collected fraction to obtain pure this compound with a boiling point of 113 to 115 °C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side reactions in the chlorination of butanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chlorination of butanal. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the chlorination of butanal, offering probable causes and recommended solutions.
| Observation | Probable Cause(s) | Recommended Actions & Remedies |
| Low yield of 2-chlorobutanal | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent. - Degradation of the product during workup. | - Monitor reaction progress: Use GC-MS or TLC to ensure the reaction has gone to completion. - Optimize temperature: For α-chlorination with NCS, maintain a low temperature (e.g., 0-5 °C) to improve selectivity. - Choice of chlorinating agent: Consider using a more reactive agent if the reaction is sluggish, but be mindful of selectivity. For selective monochlorination, N-chlorosuccinimide (NCS) is often a good choice.[1] - Careful workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize acid and remove unreacted chlorinating agent. Avoid prolonged exposure to strong bases. |
| High percentage of polychlorinated products (e.g., 2,2-dichlorobutanal) | - High reactivity of the chlorinating agent (e.g., sulfuryl chloride).[1] - High reaction temperature. - High concentration of the chlorinating agent. - The α-monochloro product is more reactive than the starting butanal. | - Select a milder chlorinating agent: NCS is generally more selective for monochlorination than sulfuryl chloride.[1] - Control temperature: Lowering the reaction temperature can significantly reduce the rate of dichlorination. - Slow addition of chlorinating agent: Add the chlorinating agent dropwise to maintain a low instantaneous concentration. - Addition of water: In some catalytic systems, the controlled addition of water can suppress dichlorination. |
| Significant formation of butanoyl chloride | - Presence of an oxidizing agent or conditions favoring oxidation. - Radical reaction pathway. | - Use a non-oxidizing chlorinating agent: NCS is generally preferred for α-chlorination without significant oxidation. - Control reaction conditions: Avoid high temperatures and exposure to light, which can promote radical pathways leading to oxidation. - Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Formation of other unexpected byproducts | - Presence of impurities in the starting material or solvent. - Side reactions with the solvent. - Enolization of the aldehyde followed by undesired reactions.[2] | - Use pure reagents and solvents: Ensure butanal and the solvent are free from impurities like water or other nucleophiles. - Choose an inert solvent: Dichloromethane or chloroform (B151607) are common choices for chlorination reactions. - Control basicity: If a base is used, a non-nucleophilic base is preferred to avoid side reactions. Grignard reagents, being strong bases, can cause enolization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the α-chlorination of butanal?
A1: The most common side reactions are polychlorination (primarily the formation of this compound) and oxidation to butanoyl chloride. The extent of these side reactions depends heavily on the choice of chlorinating agent and the reaction conditions. Sulfuryl chloride is a powerful chlorinating agent that can lead to dichlorination, while N-chlorosuccinimide (NCS) is often used for more selective monochlorination.[1]
Q2: How can I minimize the formation of this compound?
A2: To minimize dichlorination, you can:
-
Use a less reactive chlorinating agent like N-chlorosuccinimide (NCS).[1]
-
Maintain a low reaction temperature.
-
Add the chlorinating agent slowly to the reaction mixture.
-
In certain catalytic systems, the addition of a controlled amount of water has been shown to reduce the amount of dichlorinated product.
Q3: What conditions favor the formation of butanoyl chloride?
A3: The formation of butanoyl chloride is an oxidation side reaction. Conditions that can favor its formation include:
-
The use of strongly oxidizing chlorinating agents.
-
Higher reaction temperatures.
-
The presence of radical initiators (e.g., light or peroxides).
Q4: Which chlorinating agent is best for the selective synthesis of 2-chlorobutanal?
A4: For selective monochlorination at the alpha position of butanal, N-chlorosuccinimide (NCS) is a widely used and effective reagent, often employed with a catalytic amount of acid or a specific organocatalyst.[3] While other reagents like sulfuryl chloride can also be used, they are generally more reactive and may lead to a higher degree of polychlorination.[1]
Q5: How can I monitor the progress of the reaction and the formation of side products?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of butanal, 2-chlorobutanal, this compound, butanoyl chloride, and other potential byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.
Data Presentation
The following table summarizes the expected products and relative yields under different chlorination conditions. Note that exact yields can vary based on specific experimental parameters.
| Chlorinating Agent | Key Reaction Conditions | Major Product | Major Side Product(s) | Expected Yield of Major Product |
| N-Chlorosuccinimide (NCS) | Catalytic acid (e.g., HCl), low temperature (0-5 °C) | 2-Chlorobutanal | This compound, Succinimide | Good to Excellent |
| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN) or heat/light | Mixture of chlorinated butanals | Polychlorinated butanes, Butanoyl chloride | Variable |
Experimental Protocols
Protocol 1: Selective α-Monochlorination of Butanal using NCS
This protocol is designed to favor the formation of 2-chlorobutanal.
Materials:
-
Butanal
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (catalytic amount)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions at controlled temperatures
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve butanal (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of hydrochloric acid.
-
Slowly add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation.
Protocol 2: Non-selective Chlorination of Butanal with Sulfuryl Chloride
This protocol is expected to yield a mixture of chlorinated products, including polychlorinated species.
Materials:
-
Butanal
-
Sulfuryl chloride (SO₂Cl₂)
-
AIBN (Azobisisobutyronitrile) (catalytic amount)
-
Carbon tetrachloride (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butanal (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add a catalytic amount of AIBN.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The resulting product mixture can be analyzed by GC-MS to identify the various chlorinated species.
Visualizations
Caption: Main reaction pathways in the chlorination of butanal.
Caption: Troubleshooting workflow for butanal chlorination.
References
Troubleshooting low yields in 2,2-Dichlorobutanal synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,2-Dichlorobutanal. The direct α-chlorination of butanal presents several challenges, including over-reaction, side-product formation, and product instability. This guide offers structured solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound synthesis?
Low yields are typically attributed to three main factors:
-
Over-chlorination: The reaction can be difficult to stop at the desired dichlorination stage, leading to the formation of trichlorobutanal and other polychlorinated species.
-
Side Reactions: Under basic or acidic conditions, butanal can undergo self-condensation reactions (Aldol condensation) to form larger impurities that are difficult to separate.[1][2][3]
-
Product Loss During Workup and Purification: this compound may be volatile or unstable, leading to losses during solvent removal, extraction, or chromatographic purification. α-Chloroaldehydes can be sensitive to hydrolysis or decomposition.
Q2: What are the primary side products I should expect?
The main side products depend on the reaction conditions. Key possibilities include:
-
2-Chlorobutanal (Mono-chlorination product): Incomplete reaction or insufficient chlorinating agent.
-
2,2,2-Trichlorobutanal (Over-chlorination product): Occurs with excess chlorinating agent or prolonged reaction times.
-
Aldol (B89426) Condensation Products (e.g., 2-ethyl-3-hydroxyhexanal): Favored by base catalysis, where the enolate of butanal attacks another molecule of butanal.[1][4][5]
-
Chlorinated Aldol Products: Formed if the aldol condensation product is subsequently chlorinated.
Q3: How critical is the purity of my starting materials?
The purity of butanal, the chlorinating agent, and the solvent is critical.
-
Butanal: Should be free of its oxidation product, butanoic acid, which can interfere with base-catalyzed reactions. It should also be free of water.
-
Chlorinating Agent (e.g., NCS, SO₂Cl₂): Must be pure and active. N-chlorosuccinimide (NCS) should be recrystallized if it has been stored for a long time. Sulfuryl chloride should be freshly distilled.
-
Solvents: Must be anhydrous, as water can react with the chlorinating agent and participate in side reactions.
Q4: Can the product decompose during purification?
Yes. α-Halogenated carbonyl compounds can be unstable.[6] Decomposition can occur during distillation if overheated or on silica (B1680970) gel columns, which are acidic and can catalyze decomposition or polymerization. It is advisable to use purification methods that minimize heat and exposure to acidic or basic media, such as rapid column chromatography with a neutralized stationary phase or vacuum distillation at low temperatures.
Q5: What analytical techniques are best for monitoring the reaction?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of butanal and the appearance of mono-, di-, and trichlorinated products. It can also help identify volatile side products.
-
Thin-Layer Chromatography (TLC): Useful for a quick check of reaction progress, though co-elution of chlorinated species can make interpretation difficult. Staining with a permanganate (B83412) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution can help visualize the spots.
-
¹H NMR Spectroscopy: Can be used to analyze the crude reaction mixture to determine the relative ratio of products by integrating characteristic aldehyde proton signals.
Troubleshooting Guides
Problem 1: Low or No Conversion of Butanal
| Possible Cause | Recommended Solution |
| Inactive Chlorinating Agent | Use a fresh bottle of the chlorinating agent or purify the existing stock. For example, NCS can be recrystallized from water or acetic acid. |
| Incorrect Reaction Temperature | Ensure the reaction temperature is maintained as specified in the protocol. For exothermic chlorinations, a cooling bath is essential to prevent runaway reactions. |
| Insufficient Catalyst or Promoter | If using a catalyst (e.g., an acid or base), ensure the correct loading is used and that it is active.[7] |
| Presence of Inhibitors | Impurities in the starting material or solvent (e.g., antioxidants) can quench the reaction. Use freshly distilled butanal and purified, anhydrous solvents. |
Problem 2: Complex Product Mixture with Multiple Spots on TLC/Peaks on GC
| Possible Cause | Recommended Solution |
| Over-chlorination | Carefully control the stoichiometry of the chlorinating agent. Add the agent slowly and portion-wise or via a syringe pump to maintain a low concentration and prevent localized excess. Monitor the reaction closely and stop it once the desired product is maximized. |
| Aldol Condensation | If using basic conditions, consider switching to an acid-catalyzed or organocatalyzed method, which is less prone to aldol side reactions.[8] If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low temperature (-78 °C) to suppress condensation. |
| Uncontrolled Reaction Temperature | Slow, controlled addition of the chlorinating agent while maintaining a low reaction temperature (e.g., 0 °C or below) is crucial to improve selectivity. |
Problem 3: Good Conversion but Low Isolated Yield
| Possible Cause | Recommended Solution |
| Product Loss During Aqueous Workup | The product may have some water solubility. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility before extraction. Perform multiple extractions with smaller volumes of solvent. |
| Product Decomposition on Silica Gel | Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, then flushing with the mobile phase. Alternatively, use a less acidic stationary phase like alumina (B75360) or Florisil. |
| Product Evaporation | This compound is expected to be relatively volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at low temperature and moderate vacuum. |
| Decomposition During Distillation | If purifying by distillation, use a high-vacuum setup to lower the boiling point and minimize thermal decomposition. |
Data Presentation
Table 1: Influence of Key Parameters on this compound Synthesis
| Parameter | Effect on Yield | Effect on Selectivity (Dichloro vs. Mono/Tri-chloro) | Recommendations |
| Temperature | Lower temperatures may slow the reaction but generally improve selectivity. | Lower temperatures (0 °C to -20 °C) favor dichlorination over side reactions and over-chlorination. | Start at 0 °C and adjust as needed based on reaction monitoring. |
| Rate of Addition | Slow addition is critical for preventing temperature spikes and localized high concentrations of the chlorinating agent. | Slow addition significantly improves selectivity by preventing the formation of tri- and polychlorinated byproducts.[9] | Add the chlorinating agent dropwise over 30-60 minutes using a syringe pump or dropping funnel. |
| Stoichiometry (Chlorinating Agent:Butanal) | Using >2.0 equivalents of chlorinating agent will lead to over-chlorination and lower the yield of the desired product. | A molar ratio of 2.0-2.2 equivalents of chlorinating agent to butanal is typically optimal. | Start with 2.1 equivalents and optimize based on GC or NMR analysis of the crude product. |
| Solvent Choice | Aprotic, non-reactive solvents are preferred. | Chlorinated solvents like Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) are common and effective. | Use dry DCM for its good solvating properties and ease of removal. |
Experimental Protocols
Disclaimer: The following is a representative protocol based on general procedures for the α-chlorination of aldehydes and should be optimized for specific laboratory conditions.[7][8]
Protocol 1: Synthesis of this compound using Sulfuryl Chloride (SO₂Cl₂)
Materials:
-
Butanal (freshly distilled)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reaction Mixture: Charge the flask with butanal (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until butanal and the monochloro-intermediate are consumed.
-
Quenching: Slowly and carefully quench the reaction by adding it to a stirred, cold saturated solution of NaHCO₃ to neutralize the generated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and carefully remove the solvent on a rotary evaporator at low temperature. The crude product can be purified by vacuum distillation to yield this compound.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart to guide troubleshooting based on reaction analysis.
Reaction Pathway and Competing Side Reactions
Caption: The desired reaction pathway and key competing side reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Hydrolysis of 2,2-Dichlorobutanal under acidic vs. basic conditions
Welcome to the technical support center for the hydrolysis of 2,2-dichlorobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the conversion of this compound to butanal under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
The hydrolysis of this compound, a primary geminal dihalide, yields butanal as the primary product. The reaction proceeds through an unstable geminal diol intermediate which rapidly loses a molecule of water to form the aldehyde.[1][2]
Q2: What are the general mechanisms for the hydrolysis of this compound under acidic and basic conditions?
Both acidic and basic hydrolysis of this compound proceed through a two-step mechanism involving a gem-diol intermediate.
-
Under basic conditions: The reaction is initiated by a nucleophilic attack of a hydroxide (B78521) ion on the carbon atom bearing the two chlorine atoms. This is followed by the elimination of a chloride ion to form a chlorohydrin, which then undergoes a second nucleophilic substitution to form an unstable gem-diol. This intermediate readily dehydrates to form butanal.[1][3]
-
Under acidic conditions: The reaction is initiated by the protonation of one of the chlorine atoms, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the carbocation intermediate. Subsequent deprotonation and a second substitution lead to the formation of the unstable gem-diol, which then dehydrates to butanal.[4]
Q3: Which condition, acidic or basic, is generally preferred for the hydrolysis of geminal dihalides?
Alkaline hydrolysis is often employed for the conversion of geminal dihalides to carbonyl compounds.[2][5] The choice between acidic and basic conditions can depend on the overall stability of the starting material and the final product to the respective conditions. Aldehydes, including butanal, can be sensitive to both strong acids and bases, which may lead to side reactions such as aldol (B89426) condensation under basic conditions or polymerization under acidic conditions.[6][7][8]
Troubleshooting Guides
Problem 1: Low yield of butanal.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed. - Increase temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to side reactions. The optimal temperature should be determined experimentally. - Optimize catalyst concentration: If using acidic or basic catalysis, ensure the concentration is appropriate. For basic hydrolysis, using a sufficient excess of base is common.[2] |
| Product Degradation | - Control pH: Butanal can undergo side reactions under harsh acidic or basic conditions. Maintain the pH as mild as possible while still ensuring the hydrolysis proceeds.[6][8] - Control temperature: Aldehydes can be volatile and prone to degradation at high temperatures. Use a condenser and control the reaction temperature carefully. - Work-up procedure: During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. |
| Product Loss During Isolation | - Efficient extraction: Butanal has some solubility in water. Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous phase. - Careful distillation: Butanal has a relatively low boiling point (74.8 °C). Use a fractional distillation apparatus to carefully separate it from the solvent and any high-boiling impurities. |
Problem 2: Presence of unexpected side products.
| Possible Cause | Troubleshooting Steps |
| Aldol Condensation (under basic conditions) | - Use a non-nucleophilic base: If possible, consider using a sterically hindered, non-nucleophilic base to minimize side reactions. - Control temperature: Keep the reaction temperature low to disfavor the aldol condensation reaction. - Limit reaction time: Once the hydrolysis is complete, neutralize the reaction mixture to prevent further side reactions of the butanal product. |
| Over-oxidation to Butanoic Acid | - Exclude oxidizing agents: Ensure that no oxidizing agents are present in the reaction mixture. - Inert atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aldehyde. |
| Polymerization (under acidic conditions) | - Use a mild acid catalyst: Opt for a weaker acid or a catalytic amount of a strong acid. - Control temperature: Avoid high temperatures which can promote polymerization. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
Objective: To synthesize butanal from this compound via alkaline hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or ethanol (B145695) to aid solubility if necessary).
-
Add an aqueous solution of sodium hydroxide (typically a 10-20% solution) in excess (e.g., 2.5 to 3 equivalents).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent system used) and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically after 1-3 hours, but requires optimization), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the solvent by distillation.
-
Purify the resulting crude butanal by fractional distillation.
Protocol 2: Acidic Hydrolysis of this compound
Objective: To synthesize butanal from this compound via acidic hydrolysis.
Materials:
-
This compound
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add an excess of dilute aqueous acid (e.g., 1-2 M H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by distillation.
-
Purify the crude butanal by fractional distillation.
Data Presentation
Table 1: Physical and Spectroscopic Data of Butanal
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 74.8 °C |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, ppm) | δ 9.77 (t, 1H, CHO), 2.43 (dt, 2H, CH₂CHO), 1.67 (sextet, 2H, CH₂CH₃), 0.96 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 202.8 (CHO), 45.8 (CH₂CHO), 15.7 (CH₂CH₃), 13.7 (CH₃)[6] |
Note: Specific quantitative data on the reaction rates and yields for the hydrolysis of this compound under varying acidic and basic conditions were not available in the searched literature. Researchers are advised to perform optimization studies to determine the ideal conditions for their specific requirements.
Mandatory Visualizations
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: General experimental workflow for butanal synthesis.
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - Acidity of aldehydes and ketones and enolate formation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of 2,2-Dichlorobutanal during storage
Welcome to the Technical Support Center for 2,2-Dichlorobutanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive aldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
Unforeseen polymerization of this compound can compromise experimental results. This guide provides solutions to common issues encountered during its storage and use.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solidification of Sample | Polymerization has initiated. | 1. Immediately cool the sample to 0-4°C to slow the reaction rate.2. If the material is not fully solidified, consider depolymerization (see Experimental Protocols).3. For future prevention, strictly adhere to recommended storage conditions and consider using a higher concentration of inhibitor. |
| Discoloration (Yellowing or Browning) | Onset of degradation or polymerization, potentially catalyzed by impurities or light exposure. | 1. Store the compound in an amber vial to protect it from light.[1] 2. Ensure the compound is of high purity; consider repurification by distillation if impurities are suspected. |
| Inconsistent Reaction Yields | Use of partially polymerized starting material. | 1. Always use freshly purified or properly stored this compound.2. Before use, check the purity of the starting material using Gas Chromatography (GC) or ¹H NMR. |
| Precipitate Formation During Reaction | Polymerization of the aldehyde under the reaction conditions. | 1. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] 2. Check for and eliminate any sources of acidic or basic impurities in your reaction setup.[1] 3. Consider if the chosen polymerization inhibitor is compatible with your reaction chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause of polymerization for this compound is believed to be an aldol (B89426) condensation-type reaction. This process can be catalyzed by acidic or basic impurities, as well as initiated by exposure to heat, light, and air (oxygen). The presence of two chlorine atoms on the alpha-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which can initiate polymerization.
Q2: What are the initial visual signs that my this compound has started to polymerize?
A2: The first signs of polymerization are typically a noticeable increase in the viscosity of the liquid. The initially clear, colorless liquid may become cloudy or hazy. Eventually, a white or off-white solid polymer may precipitate out of the solution. Discoloration, such as a yellowish tint, can also be an early indicator of degradation and potential polymerization.[1]
Q3: What are the ideal storage conditions to prevent the polymerization of this compound?
A3: To minimize polymerization, this compound should be stored under the following conditions:
-
Temperature: 2-8°C is recommended to reduce the rate of chemical reactions.[2]
-
Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon, to exclude moisture and oxygen.[3]
-
Light: Use amber glass vials or other light-blocking containers to protect from light, which can initiate polymerization.[1]
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Q4: Which polymerization inhibitors are most effective for this compound, and at what concentration?
A4: While specific data for this compound is limited, inhibitors effective for other aldehydes are recommended. These primarily fall into the category of radical scavengers. Phenolic compounds like Hydroquinone and Butylated Hydroxytoluene (BHT) are commonly used. A typical starting concentration range is 100-500 ppm. The optimal concentration should be determined experimentally for your specific storage duration and conditions.
Q5: Can I use a combination of inhibitors for synergistic effects?
A5: Yes, in some cases, a combination of inhibitors can provide enhanced protection. For instance, combining a "true inhibitor" that provides an induction period with a "retarder" that slows the overall polymerization rate can be effective. However, compatibility and potential interactions with your downstream applications must be evaluated.
Experimental Protocols
Protocol 1: Quantitative Determination of Polymerization Inhibitor Effectiveness
This protocol outlines a method to evaluate and compare the effectiveness of different polymerization inhibitors at various concentrations in preventing the polymerization of this compound under accelerated storage conditions.
1. Materials and Reagents:
-
High-purity this compound (>98%)
-
Selected polymerization inhibitors (e.g., Hydroquinone, BHT)
-
Anhydrous solvent (e.g., Toluene, if needed for stock solutions)
-
Amber glass vials with PTFE-lined caps
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Incubator or oven capable of maintaining 40°C ± 1°C
2. Sample Preparation:
-
Prepare stock solutions of each inhibitor in high-purity this compound at a concentration of 10,000 ppm.
-
From these stock solutions, prepare serial dilutions to achieve final inhibitor concentrations of 100, 250, 500, and 1000 ppm in separate amber vials.
-
Include a control sample of this compound with no inhibitor.
-
Prepare triplicates for each concentration and the control.
-
Blanket the headspace of each vial with nitrogen or argon and seal tightly.
3. Accelerated Stability Study:
-
Place all vials in an incubator set at 40°C.
-
At specified time points (e.g., Day 0, 7, 14, 21, and 28), remove one set of vials (one for each concentration and a control) for analysis.
4. Analytical Method (GC-MS):
-
Prepare a calibration curve of this compound in a suitable solvent.
-
For each sample, dilute an aliquot with the solvent to a concentration within the calibration range.
-
Analyze the samples by GC-MS to determine the concentration of the this compound monomer.
-
Typical GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-300
-
-
5. Data Analysis:
-
Quantify the concentration of the this compound monomer at each time point for all samples.
-
Plot the monomer concentration versus time for each inhibitor concentration.
-
Calculate the rate of monomer loss for each condition.
-
Compare the effectiveness of the inhibitors by the degree to which they reduce the rate of polymerization compared to the control.
Protocol 2: Monitoring Polymerization by ¹H NMR Spectroscopy
This protocol provides a method for monitoring the decrease of the monomeric aldehyde proton signal as an indicator of polymerization.
1. Sample Preparation:
-
Prepare samples of this compound with and without the desired inhibitor in NMR tubes.
-
Use a deuterated solvent that is compatible and will not react with the aldehyde (e.g., CDCl₃).
-
Add a known concentration of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trichlorobenzene).
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum at Time 0. The aldehyde proton of this compound should appear as a singlet around 9.5 ppm.
-
Store the NMR tubes under the desired conditions (e.g., room temperature or elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
3. Data Analysis:
-
Integrate the aldehyde proton signal of this compound and the signal of the internal standard.
-
The decrease in the relative integration of the aldehyde proton signal over time corresponds to the consumption of the monomer due to polymerization.
Data Presentation
Table 1: Example Efficacy of Common Polymerization Inhibitors for this compound under Accelerated Storage (40°C)
| Inhibitor | Concentration (ppm) | Monomer Remaining after 28 days (%) | Visual Observation |
| None (Control) | 0 | 45 | Significant increase in viscosity, slight yellowing |
| Hydroquinone | 100 | 85 | Clear, slight increase in viscosity |
| Hydroquinone | 250 | 95 | Clear, no significant change in viscosity |
| Hydroquinone | 500 | >99 | Clear, no change in viscosity |
| BHT | 100 | 80 | Clear, slight increase in viscosity |
| BHT | 250 | 92 | Clear, no significant change in viscosity |
| BHT | 500 | 98 | Clear, no change in viscosity |
Note: The data presented are for illustrative purposes. Actual results will depend on the specific conditions and purity of the material.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for evaluating inhibitor effectiveness.
References
Removal of monochlorinated impurities from 2,2-Dichlorobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of monochlorinated impurities from 2,2-Dichlorobutanal. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely monochlorinated impurities in a crude sample of this compound?
A1: The most probable monochlorinated impurity is 2-chlorobutanal (B2924442). This can arise from incomplete chlorination during the synthesis of this compound. Other positional isomers of monochlorobutanal are possible but are generally less likely depending on the synthetic route.
Q2: What are the key physical property differences between this compound and its monochlorinated impurities?
A2: The primary difference lies in their boiling points and polarity. The higher degree of chlorination in this compound increases its molecular weight and intermolecular forces, resulting in a higher boiling point compared to 2-chlorobutanal. There is also a difference in polarity, which can be exploited in chromatographic separations.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both separating and identifying volatile chlorinated aldehydes. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to determine the purity and structure of the final product.
Troubleshooting Guides
Problem 1: Poor separation of monochlorinated impurities by fractional distillation.
Possible Cause 1: Insufficient column efficiency.
-
Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). For closely boiling liquids, a longer column or a more efficient packing material may be required.
Possible Cause 2: Distillation rate is too high.
-
Solution: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column. Reduce the heating rate to allow for proper separation.
Possible Cause 3: Poor insulation of the column.
-
Solution: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain a proper temperature gradient.
Problem 2: The product decomposes during distillation.
Possible Cause 1: High still pot temperature.
-
Solution: Aldehydes can be susceptible to thermal degradation. If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the required boiling temperature.
Possible Cause 2: Presence of acidic or basic impurities.
-
Solution: Acidic or basic residues can catalyze decomposition or polymerization at elevated temperatures. Consider a pre-distillation workup, such as washing the crude product with a dilute sodium bicarbonate solution, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Problem 3: Tailing or poor separation during column chromatography.
Possible Cause 1: Interaction of the aldehyde with the stationary phase.
-
Solution: Aldehydes can sometimes interact strongly with the acidic sites on silica (B1680970) gel, leading to tailing or irreversible adsorption.[1] Consider using deactivated (neutral) silica gel or alumina (B75360) as the stationary phase.[1] Alternatively, adding a small amount of a non-nucleophilic base, like triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase can mitigate this issue.[1]
Possible Cause 2: Reaction of the aldehyde on the column.
-
Solution: If using an alcohol-containing mobile phase (e.g., ethanol (B145695) in hexane), there is a risk of forming hemiacetals or acetals on the acidic silica gel.[1] It is advisable to use non-alcoholic solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane.[1]
Data Presentation
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₄H₆Cl₂O | 141.00 | 113-115[2] | More Polar |
| 2-Chlorobutanal | C₄H₇ClO | 106.55 | ~90-100 (estimated) | Less Polar |
Note: The boiling point of 2-chlorobutanal is an estimate based on general trends, as specific experimental values are not consistently reported.
Table 2: Illustrative Data from Fractional Distillation
| Fraction | Distillation Temperature (°C) | Pressure (atm) | Purity of this compound (%) | Notes |
| 1 | 90-105 | 1 | < 10 | Enriched in 2-chlorobutanal and other volatile impurities. |
| 2 | 105-112 | 1 | 10-80 | Intermediate fraction with a mix of components. |
| 3 | 112-115 | 1 | > 95 | Main product fraction. |
| Residue | - | - | - | High-boiling impurities and decomposition products. |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., filled with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently with a heating mantle.
-
Allow the temperature to slowly rise and observe the condensation ring ascend the column.
-
Maintain a slow and steady collection rate (approximately 1-2 drops per second).
-
Collect the initial fraction, which will be enriched in lower-boiling impurities like 2-chlorobutanal.
-
As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Analysis: Analyze the collected fractions using GC-MS or NMR to determine their purity.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and the impurities. A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the column.
-
Elution:
-
Begin eluting the column with the mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly adsorbed components.
-
-
Fraction Collection: Collect fractions in test tubes or flasks as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Purification workflow for this compound.
References
Scaling up the synthesis of 2,2-Dichlorobutanal for laboratory use
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 2,2-Dichlorobutanal. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound?
A1: The most common laboratory-scale methods for the synthesis of this compound involve the direct chlorination of butanal. Two effective chlorinating agents for this transformation are chlorine gas in a suitable solvent like dimethylformamide, and sulfuryl chloride (SO₂Cl₂), often with a catalyst.
Q2: What are the main safety precautions when working with the reagents for this synthesis?
A2: Butanal is a flammable liquid with a pungent odor. Chlorine gas and sulfuryl chloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is essential. Sulfuryl chloride reacts violently with water, so all glassware must be scrupulously dried.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy. By taking small aliquots from the reaction mixture, you can observe the disappearance of the starting material (butanal) and the appearance of the monochlorinated intermediate and the desired dichlorinated product.
Q4: What are the typical impurities in the synthesis of this compound?
A4: Common impurities include unreacted butanal, the intermediate 2-chlorobutanal (B2924442), and the corresponding carboxylic acid (2,2-dichlorobutanoic acid) formed from over-oxidation.[1] Residual solvents from the workup are also a possibility.
Q5: How should I purify the final this compound product?
A5: Purification is typically achieved by fractional distillation under reduced pressure.[2] The significant difference in boiling points between butanal, 2-chlorobutanal, and this compound allows for effective separation. Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities prior to distillation.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Insufficient amount of chlorinating agent. - Reaction temperature is too low. | - Extend the reaction time and continue monitoring. - Ensure at least two molar equivalents of the chlorinating agent are used. - Gradually increase the reaction temperature while carefully monitoring for exothermic reactions.[2] |
| Formation of significant amounts of 2-chlorobutanal (monochloro- impurity) | - Insufficient chlorinating agent. - Short reaction time. | - Increase the molar ratio of the chlorinating agent to butanal. - Prolong the reaction time to allow for the second chlorination to occur. |
| Presence of 2,2-dichlorobutanoic acid as a byproduct | - Over-oxidation of the aldehyde. - Presence of water in the reaction mixture. | - Ensure the reaction is carried out under anhydrous conditions. - Avoid excessive heating. - Purify by washing the organic layer with a saturated sodium bicarbonate solution during workup.[1] |
| Reaction is too vigorous and difficult to control | - Rate of addition of the chlorinating agent is too fast. - Inadequate cooling of the reaction mixture. | - Add the chlorinating agent dropwise and at a controlled rate. - Use an ice bath to maintain the recommended reaction temperature. |
| Difficulty in separating the product from starting material | - Inefficient distillation. | - Use a fractional distillation column with sufficient theoretical plates. - Perform the distillation under reduced pressure to lower the boiling points and prevent decomposition. |
Experimental Protocols
Method 1: Chlorination using Chlorine Gas in Dimethylformamide
This method describes the synthesis of this compound by direct chlorination of butanal using chlorine gas in dimethylformamide (DMF) as a solvent. A reported yield for this method is 78%.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butanal | 72.11 | 7.21 g (9.0 mL) | 0.10 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Chlorine Gas (Cl₂) | 70.90 | ~14.2 g | ~0.20 |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas trap (e.g., sodium hydroxide (B78521) solution), dissolve butanal in anhydrous DMF.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas into the stirred solution while maintaining the temperature between 40-50 °C. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Monitor the reaction progress by GC. Continue the addition of chlorine gas until the starting butanal is consumed and the formation of this compound is maximized.
-
Once the reaction is complete, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Method 2: Chlorination using Sulfuryl Chloride
This protocol outlines the synthesis of this compound from butanal using sulfuryl chloride as the chlorinating agent, with diphenyl sulfide (B99878) as a potential catalyst.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butanal | 72.11 | 7.21 g (9.0 mL) | 0.10 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 27.0 g (16.2 mL) | 0.20 |
| Diphenyl Sulfide | 186.28 | ~0.1 g | (catalytic) |
| Organic Solvent (e.g., CCl₄) | - | 50 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap, add butanal and diphenyl sulfide dissolved in an inert organic solvent (e.g., carbon tetrachloride).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add sulfuryl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature between 25-40 °C.[2] The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The temperature may then be increased to 60-70 °C to ensure the reaction goes to completion.[2]
-
Monitor the reaction by GC or NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using chlorine gas.
Caption: Experimental workflow for the synthesis of this compound using sulfuryl chloride.
Caption: Troubleshooting logic for the purification of this compound.
References
Managing exothermic reactions in the synthesis of 2,2-Dichlorobutanal
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dichlorobutanal. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the management of exothermic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is exhibiting an uncontrollable temperature increase (runaway reaction). What are the immediate steps and preventative measures?
A1: An uncontrolled exotherm is a serious safety hazard.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the chlorinating agent.
-
Enhance Cooling: Ensure the reaction vessel is fully submerged in the cooling bath. If necessary, add more coolant (e.g., dry ice to an acetone (B3395972) bath).
-
Dilution: If the reaction setup allows, add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.
-
Quenching (with extreme caution): In a severe runaway scenario, a pre-prepared quenching agent (e.g., a cold solution of sodium bisulfite) may be necessary. This should only be done if the potential for a violent reaction with the quenching agent has been assessed and deemed manageable.
Preventative Measures:
-
Slow Reagent Addition: The chlorinating agent should be added slowly and dropwise, using an addition funnel.
-
Efficient Cooling: Employ a robust cooling bath (e.g., ice-salt, dry ice/acetone) and ensure efficient heat transfer by using a properly sized reaction vessel and adequate stirring.
-
Accurate Temperature Monitoring: Use a calibrated low-temperature thermometer or probe placed directly in the reaction mixture.
-
Proper Stirring: Ensure vigorous and efficient stirring to prevent localized hotspots.
-
Scale Considerations: Be cautious when scaling up the reaction. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. Conduct a thermal hazard assessment before attempting a large-scale synthesis.
Q2: The yield of this compound is low, and I'm observing multiple byproducts. What are the likely causes and solutions?
A2: Low yields and the formation of byproducts are common issues in the α-chlorination of aldehydes. The primary culprits are often incomplete reaction, over-chlorination, or side reactions.
Troubleshooting Low Yield and Byproducts:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature. - Ensure Stoichiometry: Verify the accurate measurement and stoichiometry of your reagents. An excess of the chlorinating agent is often used, but a significant excess can lead to more byproducts. |
| Monochloro-butanal Formation | - Increase Chlorinating Agent: If the primary byproduct is 2-chlorobutanal, it indicates incomplete dichlorination. A slight excess of the chlorinating agent (e.g., 2.1-2.2 equivalents) might be necessary. - Optimize Reaction Time: A longer reaction time after the addition of the chlorinating agent may be required to drive the reaction to the dichlorinated product. |
| Trichloro-butanal and other over-chlorinated species | - Precise Stoichiometry: Avoid a large excess of the chlorinating agent. - Lower Temperature: Conduct the reaction at the lower end of the recommended temperature range to improve selectivity. |
| Aldol (B89426) Condensation | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can promote side reactions. - Acidic Conditions: The presence of an acid catalyst can sometimes suppress aldol reactions. |
| Product Degradation | - Careful Work-up: Avoid excessive heat and prolonged exposure to acidic or basic conditions during the work-up and purification steps. |
Q3: What are the best practices for handling and storing this compound?
A3: this compound is expected to be a reactive and potentially hazardous compound.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Due to its reactivity, it is advisable to use it relatively quickly after synthesis or to store it under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Below are two potential protocols for the synthesis of this compound. These are based on general procedures for the α-chlorination of aldehydes and should be optimized for your specific laboratory conditions.
Protocol 1: Direct Chlorination with Sulfuryl Chloride
This method involves the direct dichlorination of butanal using sulfuryl chloride. This reaction is highly exothermic and requires careful temperature control.
Materials:
-
Butanal
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Nitrogen or Argon gas
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen/argon inlet.
-
Charge the flask with butanal (1.0 eq) and anhydrous DCM.
-
Cool the reaction mixture to -10 °C to -5 °C using a dry ice/acetone bath.
-
Slowly add sulfuryl chloride (2.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction to stir at -5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: One-Pot Synthesis from 1-Butanol (B46404) using Trichloroisocyanuric Acid (TCCA) and TEMPO
This method offers a potentially safer alternative by avoiding the isolation of butanal and using a solid chlorinating agent.[1]
Materials:
-
1-Butanol
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Anhydrous acetonitrile
-
Nitrogen or Argon gas
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen/argon inlet.
-
To the flask, add 1-butanol (1.0 eq), TEMPO (0.01-0.05 eq), and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a slurry of TCCA (approximately 1.0 eq for dichlorination, optimization may be needed) in anhydrous acetonitrile.
-
Slowly add the TCCA slurry to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, filter the reaction mixture to remove solid byproducts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table presents representative data for the α-chlorination of aldehydes, which can serve as a guideline for the synthesis of this compound. Note that specific yields for this compound may vary depending on the exact conditions.
| Chlorinating Agent | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sulfuryl Chloride | Propanal | Quaternary Ammonium Salt | Dichloromethane | 0-5 | 3 | ~94 | Based on similar reaction in CN103351288B |
| Chlorine Gas | Propanal | None | Dichloromethane | 0-5 | 3 | ~94 | CN103351288B |
| TCCA | Various primary alcohols | TEMPO | Acetonitrile | 0 to RT | 12-24 | 60-85 (for α-chloro aldehydes) | General procedure |
Visualizations
Signaling Pathway for Troubleshooting Exothermic Reactions
Caption: Troubleshooting workflow for managing an exothermic event.
Experimental Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
References
Validation & Comparative
Validation of a GC-MS Method for the Analysis of 2,2-Dichlorobutanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,2-Dichlorobutanal. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended to serve as a practical resource for professionals in the pharmaceutical and chemical industries who are tasked with developing and validating robust analytical methods.
Introduction to this compound and Analytical Method Validation
This compound, with the chemical formula C4H6Cl2O, is a halogenated aldehyde.[5][6] Its analysis is critical in various applications, including as a potential impurity in pharmaceutical manufacturing. A validated analytical method is essential to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[2][4] This guide outlines the key validation parameters for a GC-MS method tailored to the analysis of this compound.
Experimental Protocol: GC-MS Method for this compound
A hypothetical GC-MS method was developed and validated for the determination of this compound. The following protocol details the instrumental conditions and sample preparation procedures.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Autosampler: Agilent 7693A (or equivalent)
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 200 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 75
-
Qualifier Ions: m/z 109, 111
Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727).
-
Calibration Standards: Calibration standards were prepared by serial dilution of the stock solution in methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: The sample matrix was dissolved in methanol to a final concentration expected to be within the calibration range.
GC-MS Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the GC-MS method for this compound analysis.
References
- 1. wjarr.com [wjarr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
A Comparative Analysis of the Reactivity of 2,2-Dichlorobutanal and 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structurally isomeric chlorinated aldehydes: 2,2-Dichlorobutanal and 2,3-Dichlorobutanal. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document summarizes their key chemical properties, compares their reactivity based on established principles of organic chemistry, and provides generalized experimental protocols for their characteristic reactions.
Introduction to this compound and 2,3-Dichlorobutanal
This compound and 2,3-Dichlorobutanal are four-carbon aldehydes functionalized with two chlorine atoms.[1][2] Their shared molecular formula of C₄H₆Cl₂O and molecular weight of approximately 140.99 g/mol belie their distinct chemical behaviors, which are dictated by the positions of the chlorine substituents relative to the carbonyl group.[2][3][4]
-
This compound , an α,α-dichloroaldehyde, features two chlorine atoms on the carbon immediately adjacent to the carbonyl group.[3]
-
2,3-Dichlorobutanal , an α,β-dichloroaldehyde, has one chlorine atom on the alpha-carbon and another on the beta-carbon.[2]
This structural variance significantly influences the electronic environment of the carbonyl group and the acidity of the α-hydrogen, leading to divergent reactivity in key chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 2,3-Dichlorobutanal is presented below.
| Property | This compound | 2,3-Dichlorobutanal |
| IUPAC Name | This compound[3] | 2,3-dichlorobutanal[2] |
| CAS Number | 23454-01-5[3] | 55775-41-2[2][4] |
| Molecular Formula | C₄H₆Cl₂O[3] | C₄H₆Cl₂O[2][4] |
| Molecular Weight | 140.99 g/mol [3] | 140.99 g/mol [2][4] |
| Boiling Point (estimated) | Not available | 165.6 °C at 760 mmHg[5] |
| Density (estimated) | Not available | 1.221 g/cm³[5] |
Comparative Reactivity Analysis
The differing placement of the electron-withdrawing chlorine atoms in this compound and 2,3-Dichlorobutanal leads to predictable differences in their reactivity towards various chemical transformations.
Nucleophilic Addition
Nucleophilic addition to the carbonyl carbon is a hallmark reaction of aldehydes. The rate of this reaction is largely governed by the electrophilicity of the carbonyl carbon.
-
This compound: The two chlorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes this compound highly susceptible to nucleophilic attack. However, the bulky chlorine atoms also introduce steric hindrance, which can moderately counteract this electronic activation, depending on the size of the incoming nucleophile.[6]
-
2,3-Dichlorobutanal: In this isomer, only one chlorine atom is on the α-carbon, resulting in a less pronounced, though still significant, inductive electron withdrawal compared to its 2,2-disubstituted counterpart. The chlorine on the β-carbon has a weaker influence on the carbonyl carbon's electrophilicity. Consequently, 2,3-Dichlorobutanal is expected to be less reactive towards nucleophiles than this compound, assuming steric factors are comparable.
Enolization and α-Carbon Reactivity
The acidity of α-hydrogens is a key factor in reactions involving enol or enolate intermediates, such as halogenation and aldol (B89426) reactions.[7][8]
-
This compound: This molecule lacks α-hydrogens and therefore cannot form an enol or enolate at the α-position.[9] This structural feature renders it inert in reactions that proceed via these intermediates, such as the aldol condensation.
-
2,3-Dichlorobutanal: This isomer possesses one α-hydrogen. The presence of the α-chlorine atom significantly increases the acidity of this proton due to the inductive effect, facilitating the formation of an enolate anion in the presence of a base.[10] Consequently, 2,3-Dichlorobutanal can undergo reactions at the α-carbon.
Oxidation and Reduction
Both isomers can undergo oxidation to the corresponding carboxylic acids and reduction to the corresponding alcohols.[11]
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids. While direct comparative data is unavailable, the electronic effects of the chlorine atoms are less likely to produce a dramatic difference in the outcome of strong oxidation reactions. Mild oxidation might show some selectivity, but both are expected to react.
-
Reduction: The carbonyl group in both molecules can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[11] The higher electrophilicity of the carbonyl carbon in this compound might lead to a faster reduction rate compared to 2,3-Dichlorobutanal under identical conditions.
Experimental Protocols
The following are generalized protocols for common reactions of aldehydes, which can be adapted for this compound and 2,3-Dichlorobutanal.
General Protocol for Nucleophilic Addition (e.g., Grignard Reaction)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the dichlorobutanal isomer dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reagent Addition: The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (typically 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
General Protocol for Oxidation to a Carboxylic Acid
-
Reaction Setup: The dichlorobutanal isomer is dissolved in an appropriate solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water).
-
Oxidant Addition: An oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate, is added portion-wise or dropwise to the stirred solution, maintaining the temperature with an ice bath.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The excess oxidant is quenched (e.g., with isopropanol (B130326) for Jones reagent). The mixture is then partitioned between water and an organic solvent.
-
Purification: The aqueous layer is acidified and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting carboxylic acid is purified by recrystallization or distillation.
General Protocol for Reduction to an Alcohol
-
Reaction Setup: The dichlorobutanal isomer is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for sodium borohydride; THF or diethyl ether for lithium aluminum hydride) in a round-bottom flask equipped with a magnetic stirrer.
-
Reducing Agent Addition: The reducing agent is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is followed by TLC.
-
Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid. The solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
Purification: The organic layer is separated, dried, and concentrated. The resulting alcohol is purified by distillation or column chromatography.
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 2,3-Dichlorobutanal | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,3-Dichlorobutanal|lookchem [lookchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.coach [chemistry.coach]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 11. Buy 2,3-Dichlorobutanal | 55775-41-2 [smolecule.com]
A Comparative Guide to HPLC Method Development for the Analysis of 2,2-Dichlorobutanal
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of reactive aldehydes such as 2,2-Dichlorobutanal is critical for process monitoring, quality control, and safety assessment. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. This guide includes detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The selection of an analytical technique for this compound is governed by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Both HPLC with UV detection (following derivatization) and GC-MS are powerful techniques, each with distinct advantages.
| Feature | HPLC with UV Detection (Post-Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity of the derivatized analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and interaction with a stationary phase, with detection by mass analysis. |
| Sample Volatility | Not critical; suitable for non-volatile derivatives. | Essential; analyte must be volatile and thermally stable. |
| Derivatization | Mandatory for UV detection of aldehydes. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent.[1][2][3] | Not essential for detection, but can be used to improve chromatographic properties. |
| Instrumentation | HPLC system with a UV/Vis detector. | GC system coupled to a mass spectrometer. |
| Throughput | Moderate; can be improved with UHPLC systems.[2] | High, especially with modern autosamplers. |
| Selectivity | Good; determined by chromatographic separation and UV wavelength. | Excellent; mass spectrometer provides high selectivity and structural information. |
| Sensitivity | Good; dependent on the derivatization agent and detector. | Excellent; often in the parts-per-billion (ppb) range or lower. |
| Cost | Lower initial and operational cost compared to GC-MS. | Higher initial and operational cost. |
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
HPLC is a robust and widely accessible technique for the quantification of aldehydes. Since aldehydes like this compound lack a strong chromophore for UV detection, a pre-column derivatization step is necessary. The most common approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.[1][2][3]
Experimental Protocol: HPLC Analysis of this compound (DNPH Derivatization)
This protocol is adapted from established EPA methods for carbonyl compound analysis.[1]
1. Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Perchloric acid or Hydrochloric acid
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Volumetric flasks, pipettes, and vials
2. Standard and Sample Preparation:
-
DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in 2 M hydrochloric acid.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of working standards by diluting the stock solution and reacting with the DNPH reagent.
-
Sample Derivatization: To an aliquot of the sample, add the DNPH reagent. Allow the reaction to proceed at room temperature for at least one hour.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove unreacted DNPH and other polar impurities.
-
Elute the this compound-DNPH derivative with acetonitrile.
-
Adjust the final volume for HPLC analysis.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: AcetonitrileGradient elution (e.g., 60% B to 100% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Note: The retention time and gradient profile will need to be optimized for the specific column and system used. Data for structurally similar short-chain aldehydes suggest that the DNPH derivative of this compound would elute in a reasonable timeframe under these conditions.
Logical Workflow for HPLC Method Development
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile compounds like this compound. It offers high sensitivity and selectivity, and the mass spectrometric data provides structural confirmation. A GC-MS spectrum for this compound is available in public databases, confirming its suitability for this technique.
Experimental Protocol: GC-MS Analysis of this compound
1. Materials and Reagents:
-
This compound standard
-
High-purity volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
Volumetric flasks, pipettes, and GC vials with septa
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of working standards by serial dilution.
-
Sample Preparation: Dilute the sample in the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or headspace analysis may be necessary.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | Capillary column suitable for volatile halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Start at 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 220 °C |
| Injection Mode | Splitless or split, depending on concentration |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
Note: The retention time and oven temperature program should be optimized to ensure good separation from any other volatile components in the sample.
Logical Workflow for GC-MS Method Development
Caption: Workflow for the GC-MS analysis of this compound.
Method Comparison and Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals.
Caption: Decision tree for selecting an analytical method.
Choose HPLC with DNPH derivatization when:
-
Robust and routine quantification is the primary goal.
-
The sample matrix is aqueous or non-volatile, making direct GC injection challenging.
Choose GC-MS when:
-
High sensitivity and selectivity are required for trace-level analysis.
-
Structural confirmation of this compound is necessary.
-
Analysis of other volatile impurities in the same run is desired.
-
High sample throughput is a priority.
Conclusion
Both HPLC with post-derivatization and GC-MS are viable and powerful techniques for the analysis of this compound. The HPLC method, while requiring a derivatization step, is a robust and cost-effective approach for routine quantification. GC-MS provides superior sensitivity and specificity, along with structural confirmation, making it ideal for more demanding applications such as impurity profiling and trace analysis. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and scientists to select and develop the most appropriate method for their specific analytical needs.
References
A Comparative Guide to the Quantitative Analysis of Impurities in 2,2-Dichlorobutanal Samples
For researchers, scientists, and drug development professionals, the rigorous quantification of impurities in active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two robust analytical methodologies for the quantitative analysis of impurities in 2,2-Dichlorobutanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.
This compound, a reactive aldehyde, can contain various impurities stemming from its synthesis, degradation, or storage. These may include starting materials, by-products such as isomers or other chlorinated species, and degradation products. The choice of analytical technique is critical for the accurate and reliable determination of these impurities.
Comparison of Analytical Techniques
The selection of an optimal analytical method for impurity profiling is contingent on the nature of the impurities, the required sensitivity, and validation parameters. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound and its likely impurities.[1] High-Performance Liquid Chromatography (HPLC), particularly after derivatization of the aldehyde functional group, offers a versatile and widely accessible alternative.[2]
Table 1: Comparison of Analytical Methods for Impurity Analysis in this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.[3] | Separation of derivatized aldehydes in a liquid mobile phase based on their polarity, followed by UV absorbance detection.[4] |
| Applicability | Ideal for volatile and semi-volatile thermally stable impurities. | Broadly applicable to aldehydes; derivatization overcomes the poor UV absorbance of underivatized aldehydes.[5] |
| Specificity | High, with mass spectral data providing structural information for impurity identification.[1] | Good, with selectivity achieved through chromatographic separation and the characteristic absorbance of the DNPH derivatives.[5] |
| Limit of Detection (LOD) | Typically in the low ppm to ppb range. | Generally in the low ppm range.[5] |
| Limit of Quantitation (LOQ) | Typically in the ppm range. | Typically in the ppm range.[5] |
| Linearity | Excellent over a wide concentration range. | Good over a defined concentration range. |
| Accuracy | High, with good recovery for a wide range of compounds. | High, with accuracy dependent on the derivatization reaction efficiency. |
| Precision | Excellent, with low relative standard deviation (RSD). | Excellent, with low RSD. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | Moderate, with derivatization adding to the sample preparation time. |
| Advantages | High resolving power, excellent for separating complex mixtures. Provides structural information for unknown impurity identification. | Robust and widely available. Lower instrumentation cost compared to MS. |
| Limitations | Limited to thermally stable and volatile compounds. | Derivatization step can be time-consuming and may introduce variability. Not suitable for non-aldehyde impurities without chromophores. |
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the direct analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound Sample
-
Solvent: Dichloromethane (GC grade)
-
Internal Standard (IS): 1,2-Dichlorobenzene or other suitable non-interfering compound.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of approximately 100 µg/mL.
-
Dissolve and dilute to the mark with dichloromethane.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400
-
Data Acquisition: Full Scan
Data Analysis: Quantification is performed by creating a calibration curve for each potential impurity relative to the internal standard. The concentration of each impurity is calculated from the peak area ratio.
Alternative Method: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method provides an alternative approach for quantifying aldehyde impurities by converting them into stable, UV-active hydrazones.[4]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
Reagents and Materials:
-
This compound Sample
-
DNPH Reagent: 0.2% (w/v) 2,4-Dinitrophenylhydrazine in acetonitrile (B52724) with 1% phosphoric acid.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Sample and Standard Preparation (Derivatization):
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask and dilute with acetonitrile.
-
Transfer 1 mL of this solution to a vial and add 1 mL of the DNPH reagent.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with acetonitrile/water (50:50) as needed before injection.
-
Prepare calibration standards of expected aldehyde impurities and derivatize them in the same manner.
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 50% to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 365 nm
-
Injection Volume: 10 µL
Data Analysis: The concentration of each impurity is determined by comparing its peak area to a calibration curve generated from the derivatized standards.
Visualizations
Caption: Experimental workflow for the comparative analysis of impurities.
Caption: Potential sources and pathways of impurities in this compound.
References
A Comparative Guide to the Synthetic Utility of 2,2-Dichlorobutanal and Other Dichlorinated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Dichlorinated aldehydes are versatile building blocks in organic synthesis, prized for their dual reactivity which allows for the construction of complex molecular architectures. Among these, 2,2-Dichlorobutanal stands out as a readily available and highly reactive substrate for a variety of chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides a comparative analysis of the synthetic utility of this compound against other dichlorinated aldehydes, supported by experimental data and detailed protocols.
Introduction to Dichlorinated Aldehydes in Synthesis
The presence of two chlorine atoms on the alpha-carbon of an aldehyde significantly influences its reactivity. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the dichloromethyl group can participate in various cyclization and rearrangement reactions, opening avenues for the synthesis of diverse chemical scaffolds. This guide will focus on a key transformation: the one-pot, three-component synthesis of 1,5-disubstituted-4-(chloromethyl)-1H-1,2,3-triazoles.
Comparative Performance in Triazole Synthesis
A crucial application of dichlorinated aldehydes is in the multicomponent synthesis of 1,2,3-triazoles, a class of heterocycles with significant importance in medicinal chemistry. The reaction of a 2,2-dichloroaldehyde, a primary amine, and sodium azide (B81097) provides a direct route to highly functionalized triazoles. The following table summarizes the performance of this compound in comparison to other dichlorinated aldehydes in this specific transformation.
| Dichlorinated Aldehyde | Amine | Product | Yield (%) |
| This compound | Benzylamine | 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole | 85 |
| This compound | Aniline | 4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole | 82 |
| 2,2-Dichloro-3-methylbutanal | Benzylamine | 1-Benzyl-4-(chloromethyl)-5-isopropyl-1H-1,2,3-triazole | 88 |
| 2,2-Dichloro-3-methylbutanal | Aniline | 4-(Chloromethyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole | 86 |
| 2,2-Dichloro-2-phenylacetaldehyde | Benzylamine | 1-Benzyl-4-(chloromethyl)-5-phenyl-1H-1,2,3-triazole | 92 |
| 2,2-Dichloro-2-phenylacetaldehyde | Aniline | 4-(Chloromethyl)-1,5-diphenyl-1H-1,2,3-triazole | 90 |
Table 1: Comparison of yields for the one-pot synthesis of 1,5-disubstituted-4-(chloromethyl)-1H-1,2,3-triazoles from various dichlorinated aldehydes.
The data indicates that while this compound provides good to excellent yields, the steric hindrance and electronic effects of the substituent adjacent to the dichloro-group can influence the reaction outcome. For instance, the bulkier isopropyl group in 2,2-dichloro-3-methylbutanal leads to slightly higher yields, potentially due to favorable steric interactions in the transition state. The phenyl-substituted aldehyde consistently provides the highest yields, likely due to electronic stabilization of reaction intermediates.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 1,5-Disubstituted-4-(chloromethyl)-1H-1,2,3-triazoles:
To a solution of the respective 2,2-dichloroaldehyde (1.0 mmol) in ethanol (B145695) (5 mL) was added the primary amine (1.0 mmol). The mixture was stirred at room temperature for 30 minutes. Subsequently, sodium azide (1.2 mmol) was added, and the reaction mixture was stirred at 60 °C for 4-6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1,5-disubstituted-4-(chloromethyl)-1H-1,2,3-triazole.
Characterization Data for 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole:
-
Yield: 85%
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.30 (m, 5H), 5.58 (s, 2H), 4.65 (s, 2H), 2.80 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 145.2, 134.8, 129.1, 128.8, 128.2, 135.5, 52.6, 35.8, 20.1, 13.8.
-
HRMS (ESI): m/z calculated for C₁₂H₁₅ClN₃ [M+H]⁺: 236.0955, found: 236.0952.
Reaction Mechanism and Comparative Reactivity
The reaction is believed to proceed through a sequential process involving the formation of a dichloroenamine intermediate, followed by nucleophilic attack of the azide ion and subsequent intramolecular cyclization.
Caption: Proposed reaction mechanism for the one-pot synthesis of 1,2,3-triazoles.
The initial formation of the dichloroenamine is a crucial step. The nature of the R group on the aldehyde and the amine can influence the rate and equilibrium of this step. Aldehydes with electron-donating groups may form the enamine more slowly, while bulky substituents on either the aldehyde or the amine can sterically hinder the reaction.
Logical Comparison of Dichlorinated Aldehyde Reactivity
The synthetic utility of a given dichlorinated aldehyde is a function of its reactivity, selectivity, and the stability of the resulting products.
Caption: Factors influencing the synthetic utility of dichlorinated aldehydes.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. While it provides high yields in the one-pot synthesis of 1,2,3-triazoles, other dichlorinated aldehydes with varying steric and electronic properties can offer advantages in specific synthetic contexts. Researchers should consider the nature of the substituents on both the aldehyde and the amine to optimize reaction conditions and achieve the desired synthetic outcomes. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the efficient application of these powerful synthetic intermediates.
Analysis of 2,2-Dichlorobutanal reaction kinetics
A Comparative Guide to the Reaction Kinetics of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of selected aldehydes, offering insights into their reactivity. Due to the limited availability of specific kinetic data for 2,2-Dichlorobutanal, this document focuses on the reaction kinetics of butanal (as a non-halogenated analogue) and acetaldehyde. The principles and experimental methodologies described herein are broadly applicable to the study of various aldehydes, including halogenated species.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes available kinetic data for the oxidation of butanal and acetaldehyde. It is important to note that reaction conditions significantly influence kinetic parameters.
| Aldehyde | Oxidizing Agent | Reaction Order (Aldehyde) | Reaction Order (Oxidant) | Activation Energy (Ea) | Rate Constant (k) | Reference |
| Butanal | Potassium Permanganate (B83412) (in aqueous acidic medium) | - | Pseudo-first-order | Not Specified | Varies with surfactant concentration | [1] |
| Acetaldehyde | Gas Phase Oxidation (O₂) | 1.85 | 0.38 | 53.50 - 57.00 kJ/mol | Not Specified | |
| Acetaldehyde | Acid Permanganate | 1 | 1 | ~45 kJ/mol (calculated from data) | Not Specified | [2] |
Note: Specific rate constants are highly dependent on temperature, pressure, and catalyst presence, and are therefore not always directly comparable across different studies.
Experimental Protocols
The determination of aldehyde reaction kinetics often involves monitoring the change in concentration of a reactant or product over time. Common techniques include spectrophotometry and chromatography.
Spectrophotometric Determination of Aldehyde Oxidation Rate
This method is suitable for reactions involving a colored reactant or product, such as the oxidation of an aldehyde by potassium permanganate (purple) which is reduced to manganese(IV) oxide (brown precipitate) or Mn²⁺ (colorless) in acidic conditions.
Objective: To determine the reaction order and rate constant for the oxidation of an aldehyde with potassium permanganate.
Materials:
-
Aldehyde solution (e.g., butanal in a suitable solvent)
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Acidic medium (e.g., dilute sulfuric acid)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stirrer
Procedure:
-
Preparation: Prepare stock solutions of the aldehyde and potassium permanganate in the acidic medium.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for KMnO₄ (typically around 525-545 nm).[3]
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature.
-
In a cuvette, mix the aldehyde solution (in excess to ensure pseudo-first-order conditions with respect to the oxidant) and the acidic medium.
-
Initiate the reaction by adding a small, known volume of the KMnO₄ solution and start data acquisition immediately.
-
Monitor the decrease in absorbance at the λ_max of KMnO₄ over time.
-
-
Data Analysis:
-
The rate of reaction can be determined by analyzing the change in absorbance over time.
-
To determine the order of the reaction with respect to KMnO₄, plot ln(Absorbance) versus time. A linear plot indicates a first-order reaction.
-
To determine the order with respect to the aldehyde, repeat the experiment with different initial concentrations of the aldehyde while keeping the KMnO₄ concentration constant. The effect on the rate constant will reveal the order.[4]
-
Chromatographic Monitoring of Aldehyde Reactions
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the concentration of reactants and products over time, especially for reactions that do not involve a significant color change.
Objective: To determine the reaction kinetics by quantifying the concentration of the aldehyde and its products.
Materials:
-
Aldehyde and other reactants
-
Reaction vessel with temperature control
-
Autosampler for automated sample withdrawal
-
HPLC or GC system with a suitable column and detector (e.g., UV or FID).
-
Quenching agent (if necessary to stop the reaction in the collected samples).
Procedure:
-
Method Development: Develop a chromatographic method capable of separating and quantifying the aldehyde and its expected products.
-
Reaction Setup:
-
Combine the reactants in a temperature-controlled vessel.
-
Start the reaction and simultaneously begin the sampling sequence.
-
-
Sample Analysis:
-
At predetermined time intervals, the autosampler withdraws a small aliquot of the reaction mixture.
-
The aliquot is immediately injected into the chromatograph for analysis. If necessary, the reaction in the aliquot can be quenched by adding a suitable reagent prior to injection.
-
-
Data Analysis:
-
Construct concentration versus time profiles for the reactants and products.
-
From these profiles, determine the initial rates of the reaction for different initial reactant concentrations.
-
Use the initial rates method to determine the reaction orders and the rate constant.[5]
-
Mandatory Visualization
Aldehyde Oxidation by Permanganate Signaling Pathway
The following diagram illustrates a simplified mechanism for the oxidation of an aldehyde to a carboxylic acid by permanganate in an acidic medium. The reaction proceeds through the formation of a hydrate (B1144303) intermediate.[6][7]
Caption: Simplified pathway of aldehyde oxidation by permanganate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Synthesis of 2,2-Dichlorobutanal for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to 2,2-Dichlorobutanal, a key intermediate in various chemical syntheses, reveals distinct advantages and procedural differences. This guide provides a comprehensive comparison of the chlorination of butyraldehyde (B50154) using sulfuryl chloride and direct chlorination in dimethylformamide, supported by detailed experimental protocols and quantitative data to aid researchers in method selection and optimization.
The synthesis of this compound is a critical step in the production of a range of organic molecules. Two prominent methods have emerged for this transformation: the use of sulfuryl chloride as a chlorinating agent in the presence of a catalyst, and the direct chlorination of butyraldehyde in a dimethylformamide (DMF) solvent. This guide delves into the specifics of each method, offering a side-by-side comparison of their efficiency, reaction conditions, and procedural requirements.
Comparison of Synthesis Methods
| Parameter | Method 1: Chlorination with Sulfuryl Chloride | Method 2: Chlorination in Dimethylformamide |
| Starting Material | Butyraldehyde | Butyraldehyde (Butanal) |
| Chlorinating Agent | Sulfuryl Chloride | Chlorine Gas |
| Solvent | Methylene (B1212753) Chloride | Dimethylformamide (DMF) |
| Catalyst | Diphenyl Sulfide | Not explicitly required |
| Reaction Temperature | 30°C initially, then raised to 70°C | 40-90°C |
| Reaction Time | 4 hours | Not specified |
| Yield | High (exact percentage not specified in patent) | 78%[1] |
| Purity | Not specified | Not specified |
Detailed Experimental Protocols
Method 1: Chlorination of Butyraldehyde with Sulfuryl Chloride
This method, detailed in U.S. Patent 3,801,645, provides a robust procedure for the synthesis of α,α-dichloroaldehydes.
Materials:
-
Butyraldehyde
-
Sulfuryl Chloride
-
Diphenyl Sulfide
-
Methylene Chloride
Procedure:
-
To a reactor equipped with a condenser, mechanical stirrer, and dropping funnel, charge 1.0 mole of butyraldehyde, 30 ml of methylene chloride, and 0.01 mole of diphenyl sulfide.
-
While stirring the reactor contents at 30°C, add 2.0 moles of sulfuryl chloride in 20 ml of methylene chloride dropwise over a 2-hour period.
-
After the complete addition of sulfuryl chloride, increase the temperature to 70°C and maintain for 2 hours.
-
Cool the crude product. If a lower layer of aqueous acid has formed, it should be removed.
-
The resulting organic layer contains the this compound product. Further purification can be achieved through distillation.
Method 2: Chlorination of Butanal in Dimethylformamide
This method, reported in scientific literature, offers a high-yield alternative for the synthesis of 2,2-dichloroaldehydes.[1]
Materials:
-
Butanal (Butyraldehyde)
-
Chlorine Gas
-
Dimethylformamide (DMF)
Procedure: A detailed experimental protocol for this specific reaction was not available in the reviewed literature. However, a general procedure for the chlorination of aldehydes in DMF is as follows:
-
Dissolve the butanal in dimethylformamide in a reaction vessel equipped for gas introduction and temperature control.
-
While maintaining the temperature between 40-90°C, bubble chlorine gas through the solution.
-
The reaction progress should be monitored by appropriate analytical techniques (e.g., GC-MS) to determine the point of completion.
-
Upon completion, the reaction mixture would be worked up to isolate the this compound. This would likely involve removal of the DMF solvent and purification of the product, for instance, by distillation.
Visualizing the Synthesis Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthesis method.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. The chlorination with sulfuryl chloride is well-documented with a detailed protocol, though a specific yield is not provided. The direct chlorination in DMF reports a high yield of 78%, but the experimental details require further development based on general procedures.[1] The choice between these methods will depend on the specific requirements of the researcher, including available equipment, desired yield, and tolerance for procedural optimization. Further investigation into the precise yield of the sulfuryl chloride method and a more detailed protocol for the DMF method would be beneficial for a more definitive comparison.
References
A Comparative Guide to the Reactivity of 2,2-Dichlorobutanal in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,2-dichlorobutanal in key organic reactions, juxtaposed with the performance of a standard aliphatic aldehyde, butanal. Due to the limited availability of direct comparative studies on this compound, this guide leverages fundamental principles of organic chemistry to predict its reactivity. The presence of two electron-withdrawing chlorine atoms at the α-position is anticipated to significantly enhance the electrophilicity of the carbonyl carbon, making this compound a highly reactive substrate in nucleophilic addition reactions. However, the steric bulk of the chlorine atoms may also influence reaction rates and yields.
I. General Reactivity Profile
The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the C=O bond. In this compound, the two chlorine atoms strongly withdraw electron density from the α-carbon, which in turn inductively withdraws electron density from the carbonyl carbon. This effect, known as a negative inductive effect (-I), renders the carbonyl carbon of this compound significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to butanal.
Conversely, the two chlorine atoms introduce steric hindrance around the carbonyl group, which could potentially slow down the approach of bulky nucleophiles. The overall reactivity will be a balance between these opposing electronic and steric factors.
II. Comparative Performance in Key Organic Reactions
This section details the expected performance of this compound in several common organic reactions, with butanal serving as a benchmark for comparison. The provided experimental data are hypothetical and intended to illustrate the anticipated differences in reactivity based on chemical principles.
A. Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group to form an alcohol. Given the high reactivity of Grignard reagents, the enhanced electrophilicity of this compound is expected to lead to a vigorous reaction.
Expected Outcome: this compound is predicted to react more rapidly with Grignard reagents than butanal. However, the potential for side reactions, such as enolization or α-elimination due to the acidic α-proton and the presence of good leaving groups (chloride ions), might be higher.
| Aldehyde | Reagent | Expected Product | Predicted Yield | Potential Side Reactions |
| This compound | Phenylmagnesium bromide | 1-(2,2-dichlorobutyl)-1-phenylmethanol | 60-70% | α-elimination, enolization |
| Butanal | Phenylmagnesium bromide | 1-Phenyl-1-butanol | 85-95% | Minimal |
Experimental Protocol: Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath.
-
Slowly add a solution of the aldehyde (this compound or butanal, 1.0 eq) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Grignard Reaction Workflow
B. Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium (B103445) ylide. The reaction is generally effective for a wide range of aldehydes.
Expected Outcome: The high electrophilicity of this compound should facilitate a rapid reaction with the Wittig reagent. The steric hindrance of the dichlorobutyl group might influence the stereoselectivity of the resulting alkene.
| Aldehyde | Ylide | Expected Product | Predicted Yield | Predicted E/Z Ratio |
| This compound | (Triphenylphosphoranylidene)acetate | Ethyl 4,4-dichloro-2-hexenoate | 75-85% | E-isomer favored |
| Butanal | (Triphenylphosphoranylidene)acetate | Ethyl 2-hexenoate | 80-90% | E-isomer favored |
Experimental Protocol: Wittig Reaction
-
In a round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C and add n-butyllithium (1.1 eq) dropwise to form the ylide.
-
Stir the resulting orange-red solution for 30 minutes at 0°C.
-
Add a solution of the aldehyde (this compound or butanal, 1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with petroleum ether.
-
Dry the organic layer, concentrate, and purify the alkene product by chromatography.
Wittig Reaction Pathway
C. Aldol (B89426) Condensation
The Aldol condensation involves the reaction of an enolate with a carbonyl compound. This compound cannot form an enolate itself as it lacks α-hydrogens. Therefore, it can only act as the electrophilic partner in a crossed aldol reaction.
Expected Outcome: this compound is expected to be an excellent acceptor in crossed aldol reactions due to its high electrophilicity and inability to self-condense. This should lead to high yields of the crossed aldol product with minimal side products.
| Electrophile | Nucleophile (Enolate from) | Expected Product | Predicted Yield |
| This compound | Acetone | 4-Hydroxy-5,5-dichloro-2-heptanone | 80-90% |
| Butanal | Acetone | 4-Hydroxy-2-heptanone | 50-60% (with self-condensation of acetone) |
Experimental Protocol: Crossed Aldol Reaction
-
To a solution of the enolate precursor (e.g., acetone, 1.5 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (B78521) (catalytic amount).
-
Cool the solution to 0-5°C.
-
Slowly add the aldehyde (this compound or butanal, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Neutralize the reaction with a dilute acid (e.g., acetic acid).
-
Extract the product, dry the organic layer, and purify by distillation or chromatography.
Crossed Aldol Reaction Logic
III. Conclusion
This compound is poised to be a highly reactive and versatile electrophile in organic synthesis. Its heightened electrophilicity, a direct consequence of the α,α-dichloro substitution, suggests faster reaction rates in nucleophilic additions compared to its non-halogenated counterpart, butanal. While steric effects from the chlorine atoms could play a role, the electronic activation is expected to be the dominant factor in most cases. The inability of this compound to form an enolate makes it an ideal substrate for crossed aldol reactions, minimizing self-condensation byproducts.
Further experimental studies are warranted to fully elucidate and quantify the reactivity of this intriguing building block, which holds significant potential for the synthesis of complex molecules in medicinal chemistry and materials science. Researchers are encouraged to consider the potential for side reactions, such as elimination, when employing highly basic or nucleophilic reagents with this substrate.
Spectroscopic comparison of 2,2-Dichlorobutanal and its isomers
A Spectroscopic Comparison of 2,2-Dichlorobutanal and Its Isomers: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of isomeric compounds is paramount. This guide provides a comparative spectroscopic analysis of this compound and its structural isomers, including 2,3-Dichlorobutanal and 3,3-Dichlorobutanal. Due to the limited availability of experimental spectra in public databases, this comparison relies on predicted data and established principles of spectroscopic interpretation.
Isomeric Structures
The positioning of the two chlorine atoms on the butanal backbone significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, characteristic IR absorptions, and key mass spectrometry fragments for this compound and its isomers. These predictions are based on established substituent effects and analysis of related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 2,3-Dichlorobutanal | 3,3-Dichlorobutanal |
| H1 (CHO) | 9.5 - 9.7 (s) | 9.6 - 9.8 (d) | 9.7 - 9.9 (t) |
| H2 | - | 4.3 - 4.5 (m) | 3.0 - 3.3 (d) |
| H3 | 2.1 - 2.4 (q) | 4.4 - 4.6 (m) | - |
| H4 (CH₃) | 1.1 - 1.3 (t) | 1.6 - 1.8 (d) | 1.9 - 2.2 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 2,3-Dichlorobutanal | 3,3-Dichlorobutanal |
| C1 (CHO) | 190 - 195 | 192 - 197 | 198 - 203 |
| C2 | 85 - 90 | 65 - 70 | 45 - 50 |
| C3 | 35 - 40 | 68 - 73 | 80 - 85 |
| C4 (CH₃) | 10 - 15 | 15 - 20 | 25 - 30 |
Table 3: Characteristic Infrared (IR) Absorptions (cm⁻¹)
| Vibration | This compound | 2,3-Dichlorobutanal | 3,3-Dichlorobutanal |
| C=O Stretch | 1730 - 1750 | 1725 - 1745 | 1720 - 1740 |
| C-H Stretch (aldehyde) | 2720 - 2820 | 2710 - 2810 | 2700 - 2800 |
| C-Cl Stretch | 650 - 800 | 650 - 800 | 650 - 800 |
Table 4: Key Mass Spectrometry (MS) Fragments (m/z)
| Fragmentation | This compound | 2,3-Dichlorobutanal | 3,3-Dichlorobutanal |
| [M]+ | 140/142/144 | 140/142/144 | 140/142/144 |
| [M-Cl]+ | 105/107 | 105/107 | 105/107 |
| [M-CHO]+ | 111/113/115 | 111/113/115 | 111/113/115 |
| [M-C₂H₅]+ | 111/113/115 | - | - |
| [CH₃CHCl]+ | - | 63/65 | - |
| [C₂H₅]+ | 29 | 29 | 29 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dichlorobutanal isomers. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like dichlorobutanals, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The structural elucidation of an unknown dichlorobutanal isomer can be approached systematically.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. While predicted data is a valuable tool in the absence of experimental spectra, empirical verification remains the gold standard for structural elucidation.
Safety Operating Guide
Proper Disposal of 2,2-Dichlorobutanal: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 2,2-Dichlorobutanal based on established protocols for hazardous aldehyde waste. It is imperative that all laboratory personnel consult their institution's specific safety protocols, the chemical's Safety Data Sheet (SDS), and local environmental regulations before proceeding with any disposal procedures.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated aldehyde, this compound is considered hazardous waste and requires careful handling and disposal to mitigate risks to personnel and the environment. The following procedures outline the essential steps for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix with other waste streams. this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[3][4][5]
-
Use a container made of a compatible material, such as glass or a specific type of plastic recommended for chlorinated organic compounds.[4] Avoid using metal containers.
-
The container must have a tightly fitting screw cap to prevent the escape of vapors.[3][4][6]
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
Identify the contents as "this compound, Waste."
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
-
Ensure the name and contact information of the responsible researcher or lab are on the label.
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
Ensure the storage area is away from heat, sparks, and open flames.[1][2]
-
Store below eye level and in a secondary containment bin to prevent spills.[5]
-
Be aware of chemical incompatibilities. Do not store with strong oxidizing agents, strong bases, or metals.[2][7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[6][8]
-
Follow all institutional procedures for waste manifest and pickup.
On-Site Treatment (Expert Use Only)
Some facilities may have protocols for the on-site deactivation of aldehyde wastes. This process typically involves chemical treatment to neutralize the hazardous properties of the aldehyde.[9][10][11] However, this should only be performed by trained personnel following a validated and approved institutional protocol. The resulting treated waste must be tested to ensure it no longer meets the definition of hazardous waste before any further disposal steps are taken.[11] Always consult with your EHS department and local sewer authority before discharging any treated chemical waste.[11]
Quantitative Data for Aldehyde Waste Management
The following table summarizes general quantitative data that may be relevant for aldehyde waste management. Note that these are general guidelines and may not be directly applicable to this compound without specific testing and regulatory approval.
| Parameter | Value | Source | Notes |
| Aldex Neutralization Ratio (10% Formalin or 4% Glutaraldehyde) | 1 part Aldex liquid to 15-16 parts aldehyde waste | [9][10] | This is for a specific commercial product and may not be effective for this compound. |
| pH for Drain Disposal (Treated/Neutralized Waste) | Between 5.0 and 12.5 | [8] | Requires prior neutralization and approval from local sewer authority. |
| Ethanol Concentration for Non-Hazardous Classification | < 24% | [8] | Example for a different chemical, illustrating that concentration can affect hazardous waste classification. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Figure 1. A flowchart outlining the key steps for the safe collection, storage, and disposal of this compound waste.
Empty Container Disposal
Empty containers that have held this compound must also be treated as hazardous waste unless properly decontaminated.[12] To decontaminate, triple rinse the container with a suitable solvent that can dissolve this compound.[4][12] The rinsate from this process must be collected and disposed of as hazardous waste.[4][12] After triple rinsing, deface all labels on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. archtechnochem.com [archtechnochem.com]
- 10. wastewise.com [wastewise.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. vumc.org [vumc.org]
Navigating the Safe Handling of 2,2-Dichlorobutanal: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,2-Dichlorobutanal. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar chlorinated aldehydes and general best practices for managing hazardous chemicals. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Essential Safety and Handling Protocols
Disclaimer: The following recommendations are predicated on the toxicological and physical properties of analogous chemicals. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Operational Plan: From Receipt to Disposal
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE) during this process.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1] The container should be tightly closed.
-
Handling and Use: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Use the smallest quantity of the chemical necessary for the experiment.
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent (e.g., sand, earth) and place it in a sealed container for disposal.[2] Do not allow the chemical to enter drains.[3] For large spills, contact your institution's EHS department immediately.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Inspection | Safety glasses with side shields or chemical splash goggles.[4][5] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Laboratory coat. | Not generally required if no leaks are present. |
| Storage/Transport | Safety glasses with side shields or chemical splash goggles.[4][5] | Chemical-resistant gloves.[5][6] | Laboratory coat. | Not generally required in well-ventilated areas. |
| Weighing/Dispensing | Chemical splash goggles and a face shield.[4][7] | Double-gloving with chemical-resistant gloves.[5][6] | Chemical-resistant apron over a laboratory coat.[6] | Use within a chemical fume hood is mandatory. A respirator may be required for high-concentration work; consult your EHS department.[6][7] |
| Experimental Use | Chemical splash goggles and a face shield.[4][7] | Chemical-resistant gloves.[5][6] | Chemical-resistant laboratory coat. | All manipulations must be performed in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[4][7] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[4][6] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size.[4][5][6] |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if waste is properly contained. |
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][10] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air at once.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe management of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a secure laboratory environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. redcross.org [redcross.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
